Taurolidine-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H16N4O4S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,3-dideuterio-4-[dideuterio-(3,3-dideuterio-1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2/i5D2,6D2,7D2 |
InChI Key |
AJKIRUJIDFJUKJ-IPSWUHLQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Taurolidine-D6: A Technical Guide to its Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine-D6 is the deuterium-labeled analog of Taurolidine (B130013), a broad-spectrum antimicrobial and anti-inflammatory agent.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Taurolidine in biological matrices by mass spectrometry-based methods.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of this compound, alongside its primary application in analytical methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, Taurolidine, and established principles of isotopic labeling and analytical chemistry to provide a thorough technical resource.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Taurolidine, with the exception of six hydrogen atoms being replaced by deuterium (B1214612) atoms. This isotopic substitution is strategically placed on the methylene (B1212753) bridge and the thiadiazinane rings.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (this compound) | Value (Taurolidine) | Reference |
| IUPAC Name | 4,4'-(Methylene-d2)bis(1,2,4-thiadiazinane-3,3,5,5-d4 1,1-dioxide) | 4,4'-Methylenebis(1,2,4-thiadiazinane 1,1-dioxide) | [1] |
| Molecular Formula | C₇H₁₀D₆N₄O₄S₂ | C₇H₁₆N₄O₄S₂ | [4] |
| Molecular Weight | 290.39 g/mol | 284.36 g/mol | [4] |
| Appearance | White to off-white crystalline powder (inferred) | White to off-white crystalline powder | [5] |
| Melting Point | Not available | 170-174 °C | [5] |
| Solubility | Not available | Sparingly soluble in water; Soluble in DMSO and DMF | [5][6] |
| pKa (Strongest Acidic) | Not available | 10.53 | |
| pKa (Strongest Basic) | Not available | -4.8 |
Spectroscopic Data (Taurolidine)
While specific spectra for this compound are not available, the data for the parent compound, Taurolidine, are provided for reference. The spectra of this compound would differ primarily in the signals corresponding to the deuterated positions.
¹H-NMR (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.26-7.28 | t | 2H | NH |
| 4.09-4.10 | d | 4H | N-CH₂ |
| 3.53 | s | 2H | N-CH₂-N |
| 3.28-3.29 | t | 4H | N-CH₂-CH₂ |
| 2.96-2.97 | t | 4H | S-CH₂-CH₂ |
| Reference:[5] |
Infrared (IR) Spectroscopy (KBr)
| Wavenumber (cm⁻¹) | Interpretation |
| 3425, 3263 | N-H stretching |
| 1633 | C-N stretching |
| 1450, 1404 | CH₂ bending |
| 1317, 1160, 1134 | S=O stretching (sulfone) |
| Reference:[5] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the use of deuterated starting materials in a procedure analogous to the synthesis of Taurolidine.[7][8][9]
Objective: To synthesize this compound from deuterated precursors.
Materials:
-
Taurinamide-d4 (synthesized from taurine-d4)
-
Formaldehyde-d2 solution
-
Sodium bicarbonate
-
Deuterium oxide (D₂O)
-
Dimethyl sulfoxide-d6 (for purification, optional)
-
Toluene (for purification, optional)
Procedure:
-
Preparation of Taurinamide-d4 solution: Dissolve Taurinamide-d4 in D₂O.
-
pH Adjustment: Adjust the pH of the solution to approximately 7-8 by adding a saturated solution of sodium bicarbonate in D₂O.
-
Reaction with Formaldehyde-d2: To the pH-adjusted solution, add formaldehyde-d2 solution dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by an appropriate technique like TLC or LC-MS.
-
Isolation: The product, this compound, is expected to precipitate out of the solution. Collect the solid by filtration.
-
Washing: Wash the collected solid with D₂O to remove any unreacted starting materials and salts.
-
Drying: Dry the product under vacuum.
-
Purification (Optional): For higher purity, the crude this compound can be recrystallized. A common method for Taurolidine involves dissolving the crude product in a minimal amount of hot DMSO and then precipitating it by the addition of an anti-solvent like toluene.[8]
Caption: Proposed workflow for the synthesis of this compound.
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS
Objective: To quantify the concentration of Taurolidine in a biological sample (e.g., plasma) using this compound as an internal standard.
Materials and Instrumentation:
-
Biological sample containing Taurolidine
-
This compound solution of a known concentration (Internal Standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific volume of the this compound internal standard solution.
-
Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of Taurolidine from matrix components.
-
Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL).
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Taurolidine: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z). The parent ion will be 6 Da higher than that of Taurolidine.
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of Taurolidine spiked into a blank biological matrix, with a constant concentration of this compound added to each standard.
-
Calculate the peak area ratio of the analyte (Taurolidine) to the internal standard (this compound) for each standard and the unknown samples.
-
Determine the concentration of Taurolidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for quantitative analysis.
Mechanism of Action of Parent Compound (Taurolidine)
The biological activity of this compound is expected to be identical to that of Taurolidine. The mechanism of action is multifaceted, encompassing antimicrobial, anti-inflammatory, and anti-neoplastic properties.
Antimicrobial and Anti-inflammatory Signaling
Taurolidine acts as a methylol donor. Its active metabolites, taurultam (B145894) and taurinamide, possess reactive N-methylol groups that interact with bacterial cell wall components, leading to cell lysis.[5] These methylol groups also neutralize bacterial endotoxins (lipopolysaccharides, LPS) and exotoxins.
In inflammatory signaling, Taurolidine has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] This is thought to occur through the inhibition of signaling pathways that lead to the activation of transcription factors like NF-κB, which are crucial for the expression of inflammatory genes.
Caption: Taurolidine's antimicrobial and anti-inflammatory pathways.
Conclusion
This compound is a critical analytical tool for researchers and drug developers working with Taurolidine. Its use as an internal standard enables accurate and precise quantification in complex biological matrices, which is essential for pharmacokinetic and metabolic studies. While specific experimental data for this compound remains scarce, this guide provides a robust framework of its chemical properties, structure, and application based on the well-characterized parent compound and established scientific principles. The provided experimental protocols offer a starting point for the synthesis and analytical use of this important isotopically labeled compound.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2012070066A1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 9. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Taurolidine and Taurolidine-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Taurolidine and its deuterated analog, Taurolidine-D6. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
Taurolidine is a broad-spectrum antimicrobial and anti-inflammatory agent derived from the amino acid taurine (B1682933). Its unique mechanism of action, which involves the release of active methylol groups, has made it a subject of interest for various therapeutic applications. The deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification. This guide delineates the chemical synthesis of both compounds, starting from their fundamental precursors.
Synthesis of Taurolidine
The synthesis of Taurolidine is a multi-step process that commences with the amino acid taurine. The general strategy involves the protection of the amino group, conversion to taurinamide, and a final condensation with formaldehyde (B43269).
Synthesis Pathway
The synthesis of Taurolidine from taurine can be summarized in the following key steps:
-
Protection of Taurine: The amino group of taurine is protected to prevent side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group, which is introduced by reacting taurine with benzyl (B1604629) chloroformate (Cbz-Cl) in a basic solution.
-
Formation of Cbz-Taurinamide: The protected taurine is then converted into its amide form, Cbz-taurinamide.
-
Deprotection to Taurinamide: The Cbz protecting group is removed, typically through catalytic hydrogenation, to yield taurinamide. This is often isolated as a more stable salt, such as taurinamide succinate (B1194679) or hydrochloride.
-
Condensation with Formaldehyde: In the final step, taurinamide is reacted with formaldehyde in a condensation reaction to form the bicyclic Taurolidine structure.
Experimental Protocols
Protocol 1: Synthesis of Taurolidine from Taurine
Step 1: Preparation of N-Benzyloxycarbonyl-taurine (Cbz-taurine)
-
In a suitable reaction vessel, dissolve taurine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH of the solution.
-
Stir the reaction mixture vigorously at a low temperature until the reaction is complete.
-
The product, Cbz-taurine, can be isolated from the aqueous solution.
Step 2: Preparation of Cbz-Taurinamide
-
The Cbz-taurine is converted to Cbz-taurinamide. This can be achieved by first reacting Cbz-taurine with a halogenating agent like phosphorus pentachloride (PCl5) to form the corresponding acid chloride, followed by treatment with ammonia.
Step 3: Preparation of Taurinamide Succinate
-
Suspend Cbz-taurinamide (100 g) in methanol (B129727) (1000 ml).
-
Add 1.0 g of 10% Palladium on carbon (Pd/C) as a catalyst.
-
Subject the suspension to hydrogenation at a pressure of 45-50 psi.
-
After the reaction is complete, filter off the catalyst.
-
Add succinic acid (1.0 equivalent) to the filtrate.
-
Remove the solvent by distillation under vacuum to obtain taurinamide succinate as a white solid.
Step 4: Synthesis of Taurolidine
-
Dissolve taurinamide succinate (100 g) in water.
-
Adjust the pH of the solution to 7-8 using a saturated sodium bicarbonate solution.
-
Add formaldehyde (50 ml) to the solution.
-
Stir the mixture for 4 hours at room temperature.
-
The resulting solid precipitate is filtered, washed with water, and dried to yield Taurolidine.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield | Purity |
| 3 | Cbz-Taurinamide | Methanol, 10% Pd/C, H₂, Succinic acid | Taurinamide Succinate | ~90% | - |
| 4 | Taurinamide Succinate | Water, Sodium Bicarbonate, Formaldehyde | Taurolidine | ~70% | ~98% |
Table 1: Quantitative data for the synthesis of Taurolidine.
Synthesis Workflow Diagram
Synthesis of this compound
The synthesis of this compound follows the same fundamental reaction sequence as the non-deuterated compound. The key difference lies in the use of deuterated precursors to introduce deuterium (B1214612) atoms at specific positions in the molecule. To achieve the "D6" designation, both taurine and formaldehyde precursors need to be deuterated.
Precursors for this compound Synthesis
-
Formaldehyde-d2: This deuterated reagent is used to form the central methylene (B1212753) bridge of the this compound molecule.
Proposed Synthesis Pathway for this compound
The proposed synthesis of this compound mirrors the pathway for unlabeled Taurolidine, with the substitution of deuterated precursors.
-
Protection of Taurine-d4 (B583183): Taurine-d4 is reacted with benzyl chloroformate to yield Cbz-taurine-d4.
-
Formation of Cbz-Taurinamide-d4: Cbz-taurine-d4 is converted to Cbz-taurinamide-d4.
-
Deprotection to Taurinamide-d4: The Cbz group is removed from Cbz-taurinamide-d4 to give taurinamide-d4.
-
Condensation with Formaldehyde-d2: Taurinamide-d4 is reacted with formaldehyde-d2 to produce this compound.
Experimental Protocols (Proposed)
Protocol 2: Proposed Synthesis of this compound
The experimental conditions for the synthesis of this compound are expected to be analogous to those for the non-deuterated compound.
Step 1-2: Preparation of Cbz-Taurinamide-d4
-
Follow the procedure for the non-deuterated compound, starting with Taurine-d4.
Step 3: Preparation of Taurinamide-d4 Succinate
-
The deprotection of Cbz-Taurinamide-d4 would be carried out using the same catalytic hydrogenation method.
Step 4: Synthesis of this compound
-
The final condensation step would involve reacting Taurinamide-d4 with Formaldehyde-d2 under similar basic conditions.
Quantitative Data (Projected)
The yields and purity for the synthesis of this compound are expected to be comparable to the non-deuterated synthesis, although slight variations may occur due to isotopic effects.
| Step | Starting Material | Reagents | Product | Projected Yield | Projected Purity |
| 3 | Cbz-Taurinamide-d4 | Methanol, 10% Pd/C, H₂, Succinic acid | Taurinamide-d4 Succinate | ~90% | - |
| 4 | Taurinamide-d4 Succinate | Water, Sodium Bicarbonate, Formaldehyde-d2 | This compound | ~70% | >98% |
Table 2: Projected quantitative data for the synthesis of this compound.
Synthesis Workflow Diagram (Proposed)
Conclusion
The synthesis of Taurolidine is a well-established process rooted in fundamental organic chemistry principles. By leveraging isotopically labeled precursors, the synthesis can be adapted to produce this compound, a critical tool for advanced pharmaceutical research. The protocols and data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of these compounds. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.
References
Deuterated Taurolidine: A Technical Guide to Its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known biological activities of Taurolidine (B130013). To date, there is a notable absence of publicly available scientific literature, preclinical, or clinical studies specifically investigating the biological activity of deuterated Taurolidine. Therefore, this guide will first detail the established properties of Taurolidine and then offer a forward-looking perspective on the potential implications of deuteration based on its known metabolic pathways and the principles of kinetic isotope effects.
Executive Summary
Taurolidine is a taurine-derived antimicrobial and antineoplastic agent with a unique mechanism of action. Its biological activity stems from its hydrolysis, which releases formaldehyde (B43269), a key mediator of its therapeutic effects. While Taurolidine has been in clinical use for decades, particularly as a catheter lock solution, interest in its anticancer properties is growing. Deuteration, the selective replacement of hydrogen with deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of molecules. This guide synthesizes the current knowledge of Taurolidine's biological activity and provides a theoretical framework for the anticipated impact of deuteration on its function.
Introduction to Taurolidine
Taurolidine is a broad-spectrum antimicrobial agent that has been used to prevent catheter-related bloodstream infections[1][2]. It is derived from the amino acid taurine[3][4]. Beyond its antimicrobial effects, Taurolidine has demonstrated promising antineoplastic activity in various cancer models[5]. Its mechanism of action is distinct from traditional antibiotics, and bacterial resistance to Taurolidine has not been observed.
Chemical Structure and Synthesis of Taurolidine
The chemical name for Taurolidine is 4,4'-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1'-tetraoxide. Its synthesis from taurine (B1682933) is a multi-step process that is well-documented in the scientific and patent literature.
General Synthesis Pathway of Taurolidine
The synthesis typically involves the conversion of taurine to taurinamide, which is then reacted with formaldehyde to yield Taurolidine.
Biological Activity of Taurolidine
Taurolidine's biological effects are primarily attributed to its breakdown products. In an aqueous environment, Taurolidine hydrolyzes to taurultam (B145894) and then to taurinamide, releasing formaldehyde in the process.
Antimicrobial Activity
The antimicrobial action of Taurolidine is non-specific and potent. The released formaldehyde chemically reacts with the components of microbial cell walls, leading to cell lysis. It is effective against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi, including antibiotic-resistant strains. Taurolidine also neutralizes bacterial endotoxins and exotoxins.
Table 1: In Vitro Antimicrobial Activity of Taurolidine
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA) | 256 - 1,024 |
| Coagulase-negative Staphylococci | 512 - 1,024 |
| Enterococcus species (including VRE) | 256 - 1,024 |
| Viridans group streptococci | 512 - 512 |
| Enterobacterales | 256 - 2,048 |
| Pseudomonas aeruginosa | 512 - 2,048 |
| Candida albicans | 4,096 |
Source: Data compiled from recent in vitro surveillance studies.
Antineoplastic Activity
Taurolidine's anticancer effects are multifaceted and are an active area of research. The primary mechanisms include the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
Taurolidine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.
Taurolidine has been shown to suppress the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. By inhibiting VEGF, Taurolidine can restrict the blood supply to tumors, thereby impeding their growth and metastasis.
Pharmacokinetics of Taurolidine
Taurolidine is rapidly metabolized in the body. Its primary route of metabolism is hydrolysis, and it does not appear to be significantly metabolized by the cytochrome P450 (CYP) enzyme system. The terminal half-life of its metabolite taurultam is approximately 1.5 hours, while the taurinamide metabolite has a half-life of about 6 hours.
Table 2: Pharmacokinetic Parameters of Taurolidine Metabolites in Healthy Volunteers
| Metabolite | Tmax (hr) | Cmax (µg/mL) | AUC (µg.hr/mL) | t1/2 (hr) |
| Taurultam | ~1.0 | 23.5 ± 6.4 | 55.4 ± 11.2 | 1.5 ± 0.3 |
| Taurinamide | ~2.0 | 18.7 ± 3.2 | 114.8 ± 20.5 | 5.9 ± 1.1 |
Data are presented as mean ± SD for a 5g intravenous infusion over 2 hours.
Deuterated Taurolidine: A Theoretical Perspective
As there is no direct experimental data on deuterated Taurolidine, the following section presents a hypothesis based on established principles of deuteration in medicinal chemistry.
The Rationale for Deuteration
Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the cleavage of a C-D bond is slower than that of a C-H bond. In drug metabolism, this can slow down the rate at which a drug is broken down, potentially leading to:
-
Increased half-life and exposure: A slower rate of metabolism can lead to the drug remaining in the body for longer.
-
Altered metabolite profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites.
-
Improved safety and efficacy: By optimizing the pharmacokinetic profile, deuteration can lead to a more favorable therapeutic window.
Potential Impact of Deuteration on Taurolidine's Biological Activity
The key to Taurolidine's activity is its controlled hydrolysis to release formaldehyde. The rate of this hydrolysis is critical to its efficacy and safety. Deuterating the methylene (B1212753) bridge connecting the two thiadiazinane rings could potentially slow down the rate of hydrolysis.
A slower rate of formaldehyde release could have several implications:
-
Prolonged Duration of Action: A slower, more sustained release of formaldehyde could maintain therapeutic concentrations for a longer period, potentially allowing for less frequent dosing.
-
Improved Safety Profile: By reducing the peak concentration of released formaldehyde, deuteration might mitigate potential local irritation or toxicity.
-
Enhanced Antitumor Efficacy: A sustained low level of formaldehyde might be more effective at inducing apoptosis in cancer cells while minimizing damage to healthy tissues.
It is important to emphasize that these are theoretical benefits. The actual impact of deuteration on Taurolidine's biological activity would need to be determined through rigorous experimental investigation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of Taurolidine. These protocols would need to be adapted and optimized for the specific experimental conditions.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare a serial dilution of Taurolidine in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each dilution with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Taurolidine for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To evaluate the effect of a compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of Taurolidine.
-
Incubate the plate for several hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Future Directions and Conclusion
The existing body of research provides a strong foundation for understanding the biological activity of Taurolidine. Its unique hydrolytic mechanism of action and broad-spectrum antimicrobial and antineoplastic properties make it a compelling therapeutic agent.
The exploration of deuterated Taurolidine represents a logical next step in the development of this molecule. The primary hypothesis is that deuteration of the central methylene bridge could slow the rate of hydrolysis, leading to a more favorable pharmacokinetic profile and potentially enhanced therapeutic efficacy and safety.
To validate this hypothesis, future research should focus on:
-
Synthesis and Characterization: The successful synthesis and purification of deuterated Taurolidine analogs.
-
In Vitro Studies: Direct comparative studies of the antimicrobial and anticancer activity of deuterated versus non-deuterated Taurolidine.
-
Pharmacokinetic Studies: In vivo studies in animal models to compare the pharmacokinetic profiles of deuterated and non-deuterated Taurolidine.
References
- 1. mdpi.com [mdpi.com]
- 2. Meta‐analysis of the efficacy of taurolidine in reducing catheter‐related bloodstream infections for patients receiving parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. Taurine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Taurolidine and Taurolidine-D6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Taurolidine (B130013) and its deuterated analogue, Taurolidine-D6. Taurolidine is a broad-spectrum antimicrobial and antineoplastic agent derived from the amino acid taurine.[1] Its deuterated form, this compound, is a subject of interest for its potential to exhibit an improved pharmacokinetic profile due to the kinetic isotope effect. This document details the known physicochemical properties, mechanisms of action, and signaling pathways of Taurolidine. While direct comparative experimental data for this compound is not currently available in published literature, this guide will establish a theoretical framework for the anticipated differences based on the principles of deuteration in pharmacology. Detailed experimental protocols for the synthesis and analysis of Taurolidine are provided, alongside visualizations of its key signaling pathways to facilitate further research and development.
Introduction
Taurolidine is a well-established anti-infective agent used to prevent catheter-related bloodstream infections.[2][3] It possesses a unique mechanism of action, involving the release of active methylol groups that disrupt microbial cell walls.[4] Beyond its antimicrobial properties, Taurolidine has demonstrated significant anti-inflammatory, anti-angiogenic, and pro-apoptotic activities, making it a compound of interest in oncology research.[2][5][6]
The deuteration of pharmaceuticals, replacing hydrogen with its stable isotope deuterium (B1214612), is a strategy employed to enhance pharmacokinetic properties. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[7] This can result in a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile.[8] This guide explores the foundational differences between Taurolidine and its deuterated counterpart, this compound, to inform future research and drug development.
Physicochemical Properties
A direct comparative analysis of the physicochemical properties of Taurolidine and this compound is limited by the absence of published experimental data for the deuterated compound. However, based on the principles of isotopic substitution, certain predictions can be made.
| Property | Taurolidine | This compound (Predicted) | Reference |
| Molecular Formula | C₇H₁₆N₄O₄S₂ | C₇H₁₀D₆N₄O₄S₂ | [2] |
| Molar Mass | 284.35 g·mol⁻¹ | ~290.4 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline powder | Likely a white to off-white crystalline powder | |
| Solubility | Sparingly soluble in water and ethanol | Expected to have very similar solubility to Taurolidine |
Note: The molar mass of this compound is an approximation, assuming the six hydrogen atoms on the methylene (B1212753) bridges and/or other metabolically susceptible positions are replaced with deuterium. The exact mass would depend on the specific positions of deuteration.
Mechanism of Action
The fundamental mechanism of action of this compound is expected to be identical to that of Taurolidine, as deuteration does not alter the pharmacodynamic properties of a molecule. The biological activity of Taurolidine stems from its breakdown products. In an aqueous solution, Taurolidine exists in equilibrium with taurultam (B145894), which is then metabolized to taurinamide.[1] This process releases reactive N-methylol (hydroxymethyl) groups.[2]
These methylol groups are responsible for the pleiotropic effects of Taurolidine:
-
Antimicrobial Activity: The methylol groups irreversibly bind to the components of bacterial and fungal cell walls, leading to cell lysis.[4] This non-specific mechanism of action is thought to contribute to the low incidence of microbial resistance.[9]
-
Anti-inflammatory Activity: Taurolidine inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][10]
-
Anti-angiogenic Activity: Taurolidine suppresses the production of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[2][11]
-
Pro-apoptotic Activity: Taurolidine induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Taurolidine.
Apoptotic Signaling Pathway
Caption: Taurolidine-induced apoptotic signaling pathways.
Anti-inflammatory Signaling Pathway
Caption: Taurolidine's anti-inflammatory mechanism.
Anti-Angiogenic Signaling Pathway
Caption: Taurolidine's anti-angiogenic mechanism.
Pharmacokinetics: A Comparative Outlook
While specific pharmacokinetic data for this compound is unavailable, the kinetic isotope effect provides a basis for predicting its behavior relative to Taurolidine. The metabolism of Taurolidine to taurultam and subsequently to taurinamide involves the cleavage of C-H bonds.[14] By replacing these hydrogen atoms with deuterium, the rate of metabolism is expected to decrease.
| Parameter | Taurolidine | This compound (Predicted) | Rationale for Prediction | Reference |
| Metabolism | Rapidly metabolized to taurultam and taurinamide. | Slower rate of metabolism compared to Taurolidine. | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower enzymatic cleavage (Kinetic Isotope Effect). | [7][14] |
| Half-life (t½) | The terminal elimination half-life of the metabolite taurultam is about 1.5 hours, and for taurinamide, it is about 6 hours. | Longer half-life compared to Taurolidine's metabolites. | A slower rate of metabolism will lead to a slower elimination from the body. | [14] |
| Area Under the Curve (AUC) | Potentially higher AUC. | A longer half-life and reduced clearance would result in greater overall drug exposure. | ||
| Clearance (CL) | Potentially lower clearance. | Slower metabolism would lead to a reduced rate of drug clearance from the body. |
Note: These are theoretical predictions and require confirmation through direct comparative pharmacokinetic studies.
Experimental Protocols
Synthesis of Taurolidine
This protocol describes a common method for the synthesis of Taurolidine from taurinamide succinate (B1194679).[13][15]
Materials:
-
Taurinamide succinate
-
Formaldehyde (B43269) solution (e.g., 37%)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 100 g of taurinamide succinate in deionized water.
-
Adjust the pH of the solution to 7-8 by the dropwise addition of a saturated sodium bicarbonate solution while stirring.
-
To the pH-adjusted solution, add 50 ml of formaldehyde solution.
-
Allow the reaction mixture to stir at room temperature for 4 hours. A solid precipitate will form.
-
Collect the solid product by filtration.
-
Wash the filtered solid thoroughly with deionized water to remove any unreacted starting materials and salts.
-
The crude Taurolidine can be further purified by recrystallization from a suitable solvent system (e.g., DMSO/toluene).[16][17]
Caption: Workflow for the synthesis of Taurolidine.
High-Performance Liquid Chromatography (HPLC) Analysis of Taurolidine
Due to the hydrolysis of Taurolidine in aqueous solutions, a non-aqueous mobile phase is recommended for its analysis.[18][19]
Instrumentation and Conditions:
-
HPLC System: With a UV or Charged Aerosol Detector (CAD).
-
Column: Primesep S or similar mixed-mode column (4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: 100% Acetonitrile (B52724).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 2 µL.[19]
-
Column Temperature: 25°C.[20]
-
Sample Temperature: 5°C.[20]
Sample Preparation:
-
Dissolve the Taurolidine sample in 100% acetonitrile to a concentration of 0.1 mg/mL.[19]
In Vitro Apoptosis Assay (Caspase-3 Activity)
This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, induced by Taurolidine.[5]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Taurolidine solution
-
Caspase-3 colorimetric assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treat the cells with various concentrations of Taurolidine for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.
-
Following treatment, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Caption: Experimental workflow for Caspase-3 activity assay.
Conclusion
Taurolidine is a versatile compound with a well-documented profile as an antimicrobial, anti-inflammatory, and antineoplastic agent. Its deuterated analog, this compound, represents a logical next step in the development of this therapeutic agent, with the potential for an improved pharmacokinetic profile. While direct comparative data are currently lacking, the established principles of the kinetic isotope effect suggest that this compound may exhibit a slower rate of metabolism and a longer half-life. This could translate to improved efficacy and patient compliance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the properties of both Taurolidine and this compound, and to ultimately validate the theoretical advantages of deuteration in a clinical setting. Further research, particularly direct comparative in vitro and in vivo studies, is crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taurolidine - Wikipedia [en.wikipedia.org]
- 3. Taurolidine: discovery & efficacy | TauroLock™ [taurolock.tauropharm.com]
- 4. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101274921B - Synthetic method for taurolidine and pharmaceutical preparations - Google Patents [patents.google.com]
- 11. Autophagy induced by taurolidine protects against polymicrobial sepsis by promoting both host resistance and disease tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8952148B2 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Antifungal activity of Taurolidine against Mucorales: An in vitro study on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 19. sielc.com [sielc.com]
- 20. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
An In-depth Technical Guide to In Vitro Studies with Taurolidine and its Deuterated Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature predominantly focuses on Taurolidine (B130013) (TRD). Taurolidine-D6, a deuterated analog, is likely utilized in specialized research such as metabolic stability assays or as an internal standard for analytical quantification. The core biological mechanisms and anti-neoplastic properties are expected to be identical to the non-deuterated parent compound. This guide, therefore, synthesizes the extensive in vitro data available for Taurolidine.
Executive Summary
Taurolidine is a taurine-derived antimicrobial agent that has demonstrated significant anti-neoplastic properties across a wide range of cancer cell lines in vitro.[1] Its primary mechanism of action against cancer cells is the induction of programmed cell death, or apoptosis, through multiple signaling pathways.[2][3] Taurolidine engages both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making it a compound of considerable interest for cancer therapy research.[1][4] This document provides a comprehensive overview of the in vitro effects of Taurolidine, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the implicated molecular pathways.
Core Mechanisms of Action
Taurolidine's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis. This process is orchestrated through a complex interplay of signaling cascades.
-
Intrinsic (Mitochondrial) Pathway: Taurolidine disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of caspase enzymes, which are critical executioners of apoptosis. The process is heavily regulated by the Bcl-2 family of proteins. Taurolidine has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby tilting the cellular balance towards cell death.
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that Taurolidine also activates the extrinsic apoptotic pathway. This involves the engagement of death receptors on the cell surface, leading to the activation of caspase-8, which then initiates a downstream caspase cascade, converging with the intrinsic pathway to execute apoptosis.
-
Modulation of Key Signaling Pathways: Beyond the core apoptotic pathways, Taurolidine's effects are mediated by other significant signaling networks:
-
STAT3 Pathway: In liver cancer cells, Taurolidine has been shown to induce apoptosis by increasing the expression of GRIM-19, which in turn deactivates the STAT3 signaling pathway. This leads to decreased expression of survival-related proteins like cyclin D1 and Bcl-2.
-
JNK and NF-κB Pathways: The JNK pathway can be activated by Taurolidine, contributing to apoptosis through the regulation of transcription factors and Bcl-2 family proteins. The role of NF-κB is more complex, but its modulation by Taurolidine appears to contribute to a pro-apoptotic outcome in certain cellular contexts.
-
Data Presentation: Quantitative Analysis of Taurolidine's In Vitro Efficacy
The following tables summarize the quantitative effects of Taurolidine across various cancer cell lines and microbial species as reported in the literature.
Table 1: Anti-Neoplastic Activity of Taurolidine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Taurolidine Concentration | Result | Reference |
| HT29 | Colon Carcinoma | Viable Cells | 250 µM | 66.2% ± 5.6% | |
| Chang Liver | Liver Carcinoma | Viable Cells | 250 µM | 33.2% ± 1.0% | |
| HT1080 | Fibrosarcoma | Viable Cells | 100 µM | 26.8% | --- |
| DHD/K12/TRb | Rat Colorectal | Proliferation | 25 µg/mL | 4-fold decrease | |
| DHD/K12/TRb | Rat Colorectal | Necrosis (LDH Release) | 25 µg/mL | 4-fold increase | |
| Canine TCC | Transitional Cell Carcinoma | IC50 | --- | 16.78 to 26.9 µM | |
| Various | Ovarian, etc. | IC50 | --- | 9.6–34.2 µM | |
| HepG2 | Liver Cancer | Apoptosis | Dose-dependent | Increased |
Table 2: Antimicrobial Activity of Taurolidine
| Organism | Type | Parameter | Concentration Range (µg/mL) | Result | Reference |
| Various Bacteria | Gram-positive/negative | MIC | 250 - 2,000 | Inhibition of most bacteria | |
| Candida auris | Fungus | MIC50/90 | 512 / 512 | Highly active | |
| Gram-positive bacteria | Bacteria | MIC50/90 | 256-512 / 512-1,024 | Broad activity | |
| Gram-negative bacteria | Bacteria | MIC50/90 | 256-1,024 / 512-2,048 | Broad activity | |
| Candida albicans | Fungus | MIC50/90 | 4,096 / 4,096 | Active |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize the effects of Taurolidine.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Taurolidine (or this compound) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 492 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in T25 flasks to a suitable confluency (e.g., 1-2 x 10⁶ cells). Treat with Taurolidine for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the respective flask.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
FACS Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western blotting is used to detect changes in the expression levels of specific proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2.
-
Protein Extraction: Following treatment with Taurolidine, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with a wash buffer (e.g., TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins compared to the loading control.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental processes discussed.
Caption: Taurolidine-induced apoptosis signaling pathways.
Caption: General experimental workflow for in vitro studies.
References
An In-depth Technical Guide to the Stability and Degradation of Taurolidine-D6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability data for Taurolidine-D6 is publicly available. This guide summarizes the known stability and degradation pathways of Taurolidine (B130013) and provides a framework for assessing the stability of its deuterated analog, this compound. The information presented herein is intended for research and development purposes and should be supplemented with specific experimental data for this compound.
Introduction: The Significance of Stability in Deuterated Compounds
Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This modification can enhance therapeutic efficacy and reduce off-target effects. However, the stability of these deuterated analogs under various environmental conditions is a critical parameter that must be thoroughly investigated to ensure their quality, safety, and efficacy.
This technical guide provides a comprehensive overview of the known stability profile and degradation products of Taurolidine, which serves as a foundational reference for understanding the potential stability characteristics of this compound. It also outlines detailed experimental protocols for conducting forced degradation studies and analytical methodologies for monitoring stability and identifying degradation products.
Understanding Taurolidine and its Hydrolytic Degradation
Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine (B1682933). Its mechanism of action involves the release of active methylol groups that interact with bacterial cell walls and neutralize endotoxins.[1][2] However, Taurolidine is known to be unstable in aqueous solutions, undergoing hydrolysis to form several degradation products.[3][4]
The primary degradation pathway of Taurolidine is through the cleavage of the thiadiazinane rings, leading to the formation of taurultam, taurinamide, and ultimately taurine and formaldehyde (B43269).[5] This hydrolytic instability is a critical consideration in the formulation and storage of Taurolidine-containing products.
Key Degradation Products of Taurolidine
The principal degradation products of Taurolidine identified in the literature are:
-
Taurultam: A cyclic intermediate formed from the initial hydrolysis of Taurolidine.
-
Hydroxymethyltaurultam: An intermediate in the degradation pathway.
-
Taurinamide: A further breakdown product of taurultam.
-
Taurine: The final amino acid product of complete hydrolysis.
-
Formaldehyde: Released during the degradation process.
Quantitative Stability Data for Taurolidine
While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the known stability information for Taurolidine under various conditions. This data can serve as a preliminary guide for designing stability studies for this compound.
| Condition | Matrix | Taurolidine Concentration | Observation | Reference |
| Aqueous Solution | Water | Not Specified | Decomposes very quickly | |
| Aqueous Solution | Water | Not Specified | Reversibly degrades to taurultam, hydroxymethyltaurultam, taurineamide, and formaldehyde | |
| 2% Solution | Deuterium Oxide | 2% | Less than 0.004% free formaldehyde present |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocols, adapted from general guidelines and studies on Taurolidine, can be applied to investigate the stability of this compound.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in an appropriate solvent, such as acetonitrile (B52724), to minimize initial degradation. Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as HPLC-UV or HPLC-MS.
Stress Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Room Temperature & 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature & 60°C | Up to 7 days |
| Oxidative Degradation | 3% Hydrogen Peroxide | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 80°C | Up to 7 days |
| Photolytic Degradation | UV (254 nm) and Fluorescent Light | Room Temperature | As per ICH Q1B guidelines |
Analytical Methodologies for Stability Assessment
A combination of analytical techniques is crucial for accurately monitoring the stability of this compound and identifying its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for separating and quantifying the parent drug and its degradation products.
-
Method 1: Reversed-Phase HPLC with UV Detection
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A patent suggests a mixture of acetonitrile and water (in a ratio of 94:6 to 96:4 v/v) to inhibit hydrolysis during analysis.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
-
Method 2: Mixed-Mode Chromatography
-
Column: Primesep mixed-mode columns
-
Mobile Phase: 100% Acetonitrile (to prevent hydrolysis)
-
Detection: Charged Aerosol Detector (CAD) or UV
-
Gas Chromatography (GC)
GC can be employed to detect and quantify volatile degradation products like formaldehyde.
-
Method: Headspace GC
-
This technique is suitable for determining the presence of free formaldehyde in Taurolidine solutions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.
-
Application:
-
¹H and ¹³C NMR can be used to identify the chemical structure of degradation products by comparing the spectra of stressed samples with those of the parent compound and known reference standards.
-
Mass Spectrometry (MS)
MS, particularly when coupled with HPLC (LC-MS), is invaluable for the identification and confirmation of degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Techniques:
-
Electrospray Ionization (ESI)-MS/MS: Can be used to determine the molecular weight and fragmentation of Taurolidine and its degradation products.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to aid in the elemental composition determination of unknown degradants.
-
Visualizing Degradation and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the degradation pathway of Taurolidine and a proposed experimental workflow for a forced degradation study of this compound.
Degradation Pathway of Taurolidine
Caption: Proposed hydrolytic degradation pathway of Taurolidine.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation of Taurolidine, which is essential for guiding the stability assessment of this compound. The primary degradation pathway for Taurolidine is hydrolysis, leading to the formation of several known degradation products.
For drug development professionals, it is imperative to conduct specific forced degradation studies on this compound to:
-
Confirm if the degradation pathway is analogous to that of Taurolidine.
-
Identify and characterize any unique degradation products that may arise due to the deuterium substitution.
-
Develop and validate a stability-indicating analytical method specific for this compound and its impurities.
-
Establish appropriate storage conditions and shelf-life for this compound drug substance and drug products.
By following the outlined experimental protocols and utilizing the described analytical methodologies, researchers can build a robust stability profile for this compound, ensuring its quality and safety for its intended applications in research and clinical development.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Quantitation of taurolidine decomposition in polymer solutions by chromotropic acid formaldehyde assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. sielc.com [sielc.com]
- 5. NMR studies and GC analysis of the antibacterial agent taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Taurolidine-D6 applications
An in-depth analysis of the early-stage research on Taurolidine (B130013) reveals its significant potential as both an antimicrobial and an antineoplastic agent. Derived from the amino acid taurine, Taurolidine has been investigated for a variety of clinical applications, demonstrating a multifaceted mechanism of action that includes the induction of apoptosis in cancer cells, inhibition of angiogenesis, and modulation of the inflammatory response. This guide provides a comprehensive overview of the foundational research, quantitative data, experimental methodologies, and key signaling pathways associated with Taurolidine's therapeutic effects.
Note on Taurolidine-D6: Publicly available research predominantly focuses on Taurolidine. This compound, a deuterated version, is likely used as an internal standard in analytical chemistry (e.g., mass spectrometry) to quantify Taurolidine, rather than as a therapeutic agent itself. The data and research presented herein pertain to Taurolidine.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on Taurolidine.
Table 1: In Vitro Antineoplastic Activity of Taurolidine
| Cell Line | Assay | IC50 (µM) | Duration | Key Findings |
| Neuroblastoma (SH-EP TET21N, SK-N-AS, SK-N-BE(2)-M17, SK-N-SH) | Growth Inhibition | 51-274 | 48h | Significant inhibition of cellular growth and induction of apoptosis (76-86%).[1] |
| Various Tumor Cell Lines | Not Specified | 40-80 µg/ml | 24-72h | Dose-response effects observed.[2] |
Table 2: Clinical Efficacy of Taurolidine in Preventing Catheter-Related Bloodstream Infections (CRBSIs)
| Study Population | Comparator | Key Metric | Result |
| Patients on Home Parenteral Nutrition (with new catheters) | 0.9% Saline | CRBSI Rate (per 1000 catheter days) | Taurolidine: 0.29 vs. Saline: 1.49 (Relative Risk: 0.20). |
| Patients on Home Parenteral Nutrition (with pre-existing catheters) | 0.9% Saline | CRBSI Rate (per 1000 catheter days) | Taurolidine: 0.39 vs. Saline: 1.32 (Relative Risk: 0.30).[3] |
| Hemodialysis Patients with Central Venous Catheter (CVC) | Heparin | CRBSI Event Rate (per 1000 catheter days) | Taurolidine/Heparin: 0.13 vs. Heparin: 0.46 (71% risk reduction). |
| Patients with Intestinal Failure on Parenteral Nutrition (Meta-analysis) | Control | Pooled Risk Ratio for CRBSI | 0.49 (51% decreased risk with Taurolidine).[4] |
Table 3: Pharmacokinetic Parameters of Taurolidine Metabolites in Healthy Volunteers
| Metabolite | Half-life (t1/2) | Cmax and AUC | Notes |
| Taurultam | ~1.5 hours | Increased with shorter infusion duration. | Shorter half-life and lower systemic exposure than taurinamide.[5][6] |
| Taurinamide | ~6 hours | Not substantially changed by infusion rate. | A major metabolite of Taurolidine.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in Taurolidine research are outlined below.
Cell Viability and Apoptosis Assays in Liver Cancer Cells
-
Objective: To evaluate the effect of Taurolidine on the viability and apoptosis of liver cancer cells.[7]
-
Cell Lines: Human liver cancer cell lines (e.g., HepG2).
-
Methodology:
-
MTT Assay (Cell Viability):
-
Cells are seeded in 96-well plates and treated with varying concentrations of Taurolidine for specified time periods.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
-
Flow Cytometry (Apoptosis):
-
Cells are treated with Taurolidine as described above.
-
Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated groups.
Western Blotting for Protein Expression Analysis
-
Objective: To detect the expression levels of specific proteins in a signaling pathway affected by Taurolidine (e.g., GRIM-19, STAT3, Bcl-2, Bax, Cyclin D1).[7]
-
Methodology:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected to visualize the protein bands.
-
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.
In Vivo Studies in Animal Models
While specific protocols for this compound are not available, in vivo studies with Taurolidine in animal models are mentioned. A general workflow for such a study is described below.
-
Objective: To evaluate the antineoplastic efficacy of Taurolidine in a living organism.
-
Animal Model: Immunocompromised mice are often used, subcutaneously injected with human cancer cells to induce tumor growth.
-
Methodology:
-
Tumor Implantation: Human tumor cells are injected into the flank of the mice.
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. The treatment group receives Taurolidine (e.g., via intravenous or intraperitoneal injection), while the control group receives a placebo.
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal well-being is monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, protein expression).
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor size and weight between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Taurolidine and a general workflow for its in vitro evaluation.
Caption: Multifaceted mechanism of action of Taurolidine.
Caption: Taurolidine-induced apoptosis signaling pathways.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: 2% taurolidine versus 0.9% saline locking in patients on home parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of the efficacy of taurolidine in reducing catheter-related bloodstream infections for patients receiving parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurolidine - Wikipedia [en.wikipedia.org]
- 6. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to Taurolidine-D6: Synthesis, Analytics, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Taurolidine-D6, a deuterated analog of the broad-spectrum antimicrobial and antineoplastic agent, Taurolidine (B130013). This document details its chemical synthesis, analytical methodologies, and the well-established biological activities of its parent compound, which are directly applicable to the deuterated form. Quantitative data from relevant studies are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate complex pathways and workflows.
Chemical Properties and Synthesis
This compound is a stable isotope-labeled version of Taurolidine, primarily utilized as an internal standard in analytical and pharmacokinetic research. The deuterium (B1214612) labeling enhances the accuracy of mass spectrometry and liquid chromatography analyses, enabling precise quantification of Taurolidine in biological samples.[1]
Chemical Data
| Property | Value | Reference |
| Molecular Formula | C7D6H10N4O4S2 | [2] |
| Molecular Weight | 290.393 g/mol | [2] |
| Accurate Mass | 290.099 | [2] |
| IUPAC Name | 4,4′-(Methylene-d2)bis(1, 2, 4-thiadiazinane 1, 1-dioxide-3, 3-d2) | [1] |
| SMILES | [2H]C([2H])(N1CCS(=O)(=O)NC1([2H])[2H])N2CCS(=O)(=O)NC2([2H])[2H] | [2] |
Synthesis of this compound
The synthesis of this compound is inferred from the well-documented synthesis of Taurolidine, which involves the condensation of two molecules of taurinamide with one molecule of formaldehyde (B43269). For the deuterated analog, deuterated formaldehyde (formaldehyde-d2) is used as a key reagent. The general synthesis scheme is a multi-step process that begins with taurine.
A common synthetic route involves the protection of the amino group of taurine, conversion to an amide, deprotection, and subsequent condensation with formaldehyde-d2.
Experimental Protocol: Synthesis of Taurolidine (and by extension, this compound)
This protocol for the synthesis of the parent compound, Taurolidine, is adapted from patented methods and provides a basis for the synthesis of this compound by substituting formaldehyde with formaldehyde-d2.
Step 1: Preparation of Taurinamide Succinate (B1194679)
-
A suspension of 100 g of Cbz-Taurinamide in 1000 ml of methanol (B129727) is prepared.
-
1.0 g of 10% Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is subjected to hydrogenation at a pressure of 45-50 psi.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
One equivalent of succinic acid is added to the filtrate.
-
The solvent is distilled off under vacuum to yield taurinamide succinate as a white solid.
Step 2: Synthesis of Taurolidine
-
100 g of Taurinamide succinate is dissolved in water.
-
A saturated sodium bicarbonate solution is added to adjust the pH of the solution to 7-8.
-
50 ml of formaldehyde (or formaldehyde-d2 for the synthesis of this compound ) is added to the solution.
-
The mixture is stirred for 4 hours.
-
The resulting solid precipitate (Taurolidine or this compound) is collected by filtration and washed with water.
-
The final product can be further purified by recrystallization.
Caption: General synthesis workflow for this compound.
Analytical Methodologies
The primary application of this compound is as an internal standard for the quantitative analysis of Taurolidine in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a common analytical technique.
High-Performance Liquid Chromatography (HPLC)
Challenges in the HPLC analysis of Taurolidine include its hydrolysis in aqueous mobile phases. Therefore, methods often employ pure organic mobile phases.
Experimental Protocol: HPLC Determination of Taurolidine
The following is an example of an HPLC method developed for Taurolidine that can be adapted for use with this compound as an internal standard.
-
Column: Mixed-mode Primesep columns are suitable.
-
Mobile Phase: 100% Acetonitrile (ACN) without a buffer.
-
Flow Rate: 1.0 ml/min.
-
Detection: Charged Aerosol Detector (CAD).
-
Injection Volume: 2 µL.
-
Sample Preparation: 0.1 mg/ml in Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Mechanism of Action
As a stable isotope-labeled analog, this compound is expected to exhibit the same biological and pharmacological properties as Taurolidine. Taurolidine possesses broad-spectrum antimicrobial, anti-inflammatory, and antineoplastic activities.
Antimicrobial and Anti-adherent Properties
Taurolidine is effective against a wide range of bacteria and fungi, including those commonly associated with catheter-related bloodstream infections (CRBSIs). Its mechanism of action is non-specific and involves the chemical reaction of its methylol groups with the components of microbial cell walls, leading to cell injury.[3] It also reduces the adherence of bacteria to human epithelial cells.[3] Importantly, bacterial resistance to Taurolidine has not been reported, likely because its mode of action resembles that of a disinfectant rather than a traditional antibiotic.[3]
Anti-inflammatory and Anti-endotoxin Activity
Taurolidine can neutralize bacterial endotoxins (lipopolysaccharides, LPS) and exotoxins.[4] This is achieved through a chemical reaction with the amino and hydroxyl groups of these toxins. By binding to LPS, Taurolidine prevents microbial adherence to host cells.[4] It has also been shown to block the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF) in human peripheral blood mononuclear cells.[4]
Antineoplastic Activity
The antitumor properties of Taurolidine are an area of active research. It is known to induce cytotoxicity in tumor cells through the induction of apoptosis, autophagy, and necrosis. The specific mechanisms may vary depending on the tumor cell type.
Signaling Pathway: Taurolidine's Proposed Mechanism of Action
Caption: Proposed mechanism of action of Taurolidine.
Quantitative Data
The following tables summarize quantitative data on the efficacy of Taurolidine in preventing CRBSIs from meta-analyses of randomized controlled trials. As this compound is used as an analytical standard, efficacy data is derived from studies of the non-deuterated parent compound.
Efficacy of Taurolidine Lock Solutions in Preventing CRBSIs (Pediatric Patients)
| Outcome | Taurolidine Group | Control Group | Risk Ratio (95% CI) | p-value | Heterogeneity (I²) | Reference |
| Total number of CRBSIs | 236 patients | 240 patients | 0.23 (0.13, 0.40) | <0.00001 | 0% | [5] |
| Incidence of CRBSIs (events/1000 catheter days) | - | - | MD: -1.12 (-1.54, -0.71) | <0.00001 | 1% | [5] |
MD: Mean Difference
Efficacy of Taurolidine Lock Solutions in Preventing Recurrent CRBSIs (Adult Patients with Chronic Intestinal Failure)
| Outcome | Hazard Ratio (95% CI) | p-value | Number Needed to Treat (NNT) | Reference |
| Rate of recurrent CRBSIs | 0.23 (0.09, 0.62) | 0.009 | 892 treatment days (97.5% robust CI; 124-1660) | [6] |
| Rate of CVC removals due to CRBSIs | 0.09 (0.02, 0.43) | 0.002 | - | [6] |
In Vitro Antimicrobial Activity of Taurolidine (MIC50/90 in µg/mL)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Gram-positive bacteria (e.g., S. aureus, Coagulase-negative Staphylococcus, Enterococcus spp.) | 256-512 | 512-1024 | [7] |
| Gram-negative bacteria (e.g., Enterobacterales, P. aeruginosa) | 256-1024 | 512-2048 | [7] |
Conclusion
This compound is an essential tool for the accurate bioanalytical quantification of Taurolidine. Its synthesis is based on established methods for the parent compound, utilizing deuterated formaldehyde. While research on the biological activities of Taurolidine is extensive and ongoing, it is understood that this compound shares these properties. The data presented in this guide underscore the potent antimicrobial and potential antineoplastic effects of Taurolidine, and by extension, its deuterated analog. This document serves as a valuable resource for researchers and professionals in the fields of drug development, analytical chemistry, and biomedical research.
References
- 1. NMR studies and GC analysis of the antibacterial agent taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Taurolidine Using Taurolidine-D6 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013) is a taurine-derived antimicrobial and anti-inflammatory agent with a unique mechanism of action that includes the induction of apoptosis in cancer cells. Its therapeutic potential is a subject of ongoing research in oncology and infectious diseases. Accurate quantification of taurolidine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. However, taurolidine is known to be unstable in aqueous solutions, readily hydrolyzing to taurultame and taurinamide.[1] This instability presents a significant challenge for bioanalytical method development.
The use of a stable isotope-labeled internal standard, such as Taurolidine-D6, is the gold standard for quantitative mass spectrometry assays.[2] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects. This application note provides a detailed protocol for the quantification of taurolidine, and its primary degradation products, taurultame and taurinamide, in biological matrices using this compound as an internal standard with LC-MS/MS.
Analyte and Internal Standard Information
| Compound | Molecular Formula | Exact Mass |
| Taurolidine | C₇H₁₆N₄O₄S₂ | 284.06 |
| This compound | C₇H₁₀D₆N₄O₄S₂ | 290.10 |
| Taurultame | C₄H₉NO₂S | 135.04 |
| Taurinamide | C₂H₈N₂O₂S | 124.03 |
Experimental Protocols
Synthesis of this compound (Proposed)
-
Preparation of Taurinamide: Synthesize taurinamide from taurine (B1682933) as described in the literature.
-
Reaction with Deuterated Formaldehyde (B43269): React taurinamide with a deuterated formaldehyde source, such as paraformaldehyde-D2 or formaldehyde-D2 solution, in an appropriate solvent system. The reaction conditions (temperature, pH, and reaction time) should be optimized to ensure efficient incorporation of the deuterium (B1214612) labels and formation of this compound.
-
Purification: Purify the resulting this compound using recrystallization or chromatography to achieve high chemical and isotopic purity.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized this compound using NMR and high-resolution mass spectrometry.
Sample Preparation
-
Spiking: To 100 µL of the biological matrix (e.g., plasma, urine, or tissue homogenate), add a known concentration of this compound working solution. The concentration of the internal standard should be in the mid-range of the calibration curve.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Proposed) |
| Taurolidine | 285.1 | 149.1 | 20 |
| This compound | 291.1 | 155.1 | 20 |
| Taurultame | 136.0 | 78.0 | 15 |
| Taurinamide | 125.0 | 107.9 | 10 |
Note: The MRM transitions for Taurolidine and this compound are proposed based on their chemical structures and common fragmentation patterns. The transition for Taurinamide is based on published data.[3] The transition for Taurultame is proposed. It is crucial to optimize these parameters on the specific instrument being used.
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of taurolidine and its derivatives.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Taurolidine | 285.1 | 149.1 | 50 |
| This compound | 291.1 | 155.1 | 50 |
| Taurultame | 136.0 | 78.0 | 50 |
| Taurinamide | 125.0 | 107.9 | 50 |
Table 2: Chromatographic Parameters
| Compound | Approximate Retention Time (min) |
| Taurinamide | 1.5 |
| Taurultame | 2.8 |
| Taurolidine | 4.2 |
| This compound | 4.2 |
(Retention times are approximate and will vary depending on the specific LC system and conditions.)
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Taurolidine | Taurultame | Taurinamide |
| Linearity (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of taurolidine.
Caption: Degradation pathway of Taurolidine in aqueous solutions.
Discussion
The instability of taurolidine in biological matrices necessitates a carefully designed analytical method. The protocol outlined here addresses this challenge by enabling the simultaneous quantification of taurolidine and its primary, more stable degradation products, taurultame and taurinamide. The use of a deuterated internal standard, this compound, is critical for achieving the accuracy and precision required for regulated bioanalysis.
It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying this method to study samples. This includes a thorough assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analytes in the specific biological matrix of interest. The stability of taurolidine should be carefully evaluated at each step of the sample handling and analysis process, including freeze-thaw cycles and bench-top stability.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of taurolidine and its major metabolites using this compound as an internal standard. The detailed protocols and data presentation guidelines are intended to assist researchers, scientists, and drug development professionals in obtaining high-quality, reliable data for their preclinical and clinical studies.
References
- 1. Pharmacokinetics of taurolidine following repeated intravenous infusions measured by HPLC-ESI-MS/MS of the derivatives taurultame and taurinamide in glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. KR102410207B1 - Method for Quantitative Analysis of Taurinamide by Using HPLC-MS/MS - Google Patents [patents.google.com]
Quantitative Analysis of Taurolidine Using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurolidine is a broad-spectrum antimicrobial and anti-inflammatory agent derived from the amino acid taurine.[1] It has demonstrated significant potential in various clinical applications, including the prevention of catheter-related bloodstream infections and as a potential anti-neoplastic agent.[2][3] The therapeutic efficacy of Taurolidine is attributed to its active metabolites, which exert their effects through the release of reactive methylol groups that interact with bacterial cell walls and induce apoptosis in cancer cells.[4][5]
Accurate quantification of Taurolidine in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. However, the inherent instability of Taurolidine in aqueous solutions presents a significant analytical challenge. This application note provides a detailed protocol for the quantitative analysis of Taurolidine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Taurolidine-D6 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Mechanism of Action: Taurolidine-Induced Apoptosis
Taurolidine exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death. This process is mediated through a complex interplay of signaling pathways, principally involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway: Taurolidine modulates the balance of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in balance increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.
-
Extrinsic (Death Receptor) Pathway: Taurolidine can also enhance apoptosis mediated by death receptors on the cell surface. While the specific receptors are still under investigation, this pathway involves the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.
-
Modulation of Other Signaling Pathways: Taurolidine has been shown to influence other key signaling pathways involved in cell survival and apoptosis, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.
Below is a diagram illustrating the key signaling pathways involved in Taurolidine-induced apoptosis.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the general workflow for the quantitative analysis of Taurolidine in plasma samples.
Detailed Experimental Protocols
1. Materials and Reagents
-
Taurolidine reference standard
-
This compound (Internal Standard) - Commercially available from suppliers such as MedchemExpress.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
2. Standard Solutions and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Taurolidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Taurolidine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
Given the instability of Taurolidine in aqueous solutions, a non-aqueous mobile phase is recommended for the chromatographic separation. The following are suggested starting conditions that will require optimization and validation.
Table 1: Suggested Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Acetonitrile |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Isocratic or a shallow gradient, to be optimized |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Suggested Mass Spectrometry Conditions (Hypothetical - Requires Optimization)
| Parameter | Taurolidine | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 285.1 | 291.1 |
| Product Ion (m/z) | To be determined (e.g., a stable fragment) | To be determined (e.g., a stable fragment) |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
Note: The precursor ion for Taurolidine is based on its monoisotopic mass + H+. The product ions and collision energies need to be determined experimentally by infusing a standard solution of Taurolidine and this compound into the mass spectrometer and performing product ion scans.
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. The following parameters should be assessed:
-
Linearity and Range: The calibration curve should demonstrate a linear response over a defined concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using QC samples at multiple concentration levels.
-
Selectivity and Specificity: The method should be free from interference from endogenous plasma components.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed.
-
Recovery: The extraction efficiency of the sample preparation method should be determined.
-
Stability: The stability of Taurolidine in plasma under various storage and processing conditions should be evaluated.
Table 3: Example Data for Method Validation (Hypothetical)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% | -5% to +8% |
| Inter-day Accuracy (%Bias) | ± 15% | -7% to +10% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV ≤ 15% | < 10% |
This application note provides a comprehensive framework for the quantitative analysis of Taurolidine in human plasma using a highly specific and sensitive LC-MS/MS method with a stable isotope-labeled internal standard. The detailed protocols for sample preparation and the suggested starting points for LC-MS/MS conditions, along with the overview of the validation process, offer a solid foundation for researchers and drug development professionals. The successful implementation and validation of this method will enable accurate and reliable pharmacokinetic and toxicokinetic assessments of Taurolidine, thereby supporting its further clinical development. The provided diagrams of the apoptotic signaling pathway and the experimental workflow serve as valuable visual aids for understanding the compound's mechanism of action and the analytical procedure.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. LC-QTOF-MSE with MS1-based precursor ion quantification and SiMD-assisted identification enhances human urine metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
- 5. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Taurolidine-D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013) is a taurine-derived antimicrobial and antineoplastic agent. In aqueous solutions and biological systems, Taurolidine is rapidly converted into its active metabolites, taurultam (B145894) and taurinamide. Due to this rapid conversion, pharmacokinetic (PK) studies of Taurolidine focus on the quantification of these two primary metabolites. The use of a stable isotope-labeled internal standard, such as Taurolidine-D6, is crucial for achieving accurate and precise quantification of the analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for a preclinical pharmacokinetic study of this compound in a rat model. It includes procedures for animal handling, dosing, sample collection, and bioanalysis using LC-MS/MS, as well as a summary of relevant pharmacokinetic parameters and a discussion of Taurolidine's mechanism of action.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Taurolidine Metabolites and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Taurultam | 165.0 | [To be determined experimentally] | Positive |
| Taurinamide | 125.0 | 107.9 | Positive |
| This compound (as Taurultam-D4 and Taurinamide-D2) | [To be determined experimentally] | [To be determined experimentally] | Positive |
| Taurine | 124.1 | 80.0 | Negative |
Note: The MRM transition for taurultam is proposed based on its molecular weight and requires experimental optimization. The MRM transitions for the deuterated internal standard metabolites will be higher by the mass of the incorporated deuterium (B1214612) atoms and need to be confirmed experimentally.
Table 2: Pharmacokinetic Parameters of Taurultam and Taurinamide in Healthy Volunteers (for reference)
| Parameter | Taurultam | Taurinamide |
| Tmax (h) | Reached before completion of infusion | Generally at the end of infusion |
| Half-life (h) | ~1.5 | ~6 |
| Systemic Exposure (AUC) | Lower | Higher |
Data from a study in healthy human volunteers and should be considered for reference only.[1]
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Taurolidine's major metabolites, taurultam and taurinamide, following intravenous administration of this compound to rats.
Materials:
-
Test Article: this compound
-
Vehicle: 5% Polyvinylpyrrolidone (PVP) in sterile water for injection
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point)
-
Equipment: Syringes, needles, catheters, blood collection tubes (with K2-EDTA anticoagulant), centrifuge, freezer (-80°C)
Protocol:
-
Animal Acclimatization: Acclimate rats for at least 7 days prior to the study with free access to food and water.
-
Dosing Preparation: Prepare a 2% (w/v) solution of this compound in the vehicle.
-
Dosing: Administer a single intravenous (IV) dose of 150 mg/kg of this compound via a tail vein catheter over a 2-hour period. This dosage is adapted from a study in dogs.[2]
-
Blood Sampling: Collect approximately 0.25 mL of blood from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose initiation.
-
Plasma Preparation: Immediately after collection, transfer the blood into K2-EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
Objective: To quantify the concentrations of taurultam and taurinamide in rat plasma samples.
Materials:
-
Reagents: Acetonitrile (B52724) (ACN), Formic acid (FA), Methanol (MeOH), Water (LC-MS grade)
-
Equipment: LC-MS/MS system (e.g., Agilent 1290 Infinity II HPLC with an Agilent Ultivo Triple Quadrupole MS), analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm), 96-well plates, centrifuge.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control sample in a 96-well plate, add 150 µL of ice-cold acetonitrile (containing the internal standard, this compound). This corresponds to a 3:1 solvent to plasma ratio.
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution (to be optimized):
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative (for Taurine)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Use the transitions specified in Table 1. The collision energy and other source parameters should be optimized for each analyte.
-
Data Analysis:
-
Construct calibration curves for taurultam and taurinamide using the peak area ratios of the analyte to the internal standard.
-
Determine the concentrations of the analytes in the plasma samples from the calibration curves.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualization
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Signaling pathway of Taurolidine-induced apoptosis in cancer cells.
References
Application Notes and Protocols for Taurolidine-D6 in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, is a broad-spectrum antimicrobial and antineoplastic agent. It has been investigated for its efficacy in preventing catheter-related bloodstream infections and as a potential treatment for various cancers.[1][2] In vivo animal model studies are crucial for evaluating the pharmacokinetics, efficacy, and safety of Taurolidine. Taurolidine-D6, a deuterated analog of Taurolidine, serves as an essential tool in these studies, primarily as an internal standard for the accurate quantification of Taurolidine in biological matrices using mass spectrometry.[3][4] These application notes provide detailed protocols for the use of Taurolidine in in vivo animal models, with a specific focus on the role of this compound in pharmacokinetic analysis.
Mechanism of Action
Taurolidine exerts its biological effects through the release of active methylol groups upon metabolism.[3][5] Its multifaceted mechanism of action includes:
-
Antimicrobial Activity: The methylol groups react with microbial cell walls, leading to cell lysis. Taurolidine is effective against a broad range of bacteria and fungi and prevents biofilm formation.[2][3][6]
-
Antineoplastic Activity: Taurolidine induces apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][7][8] It also inhibits angiogenesis, the formation of new blood vessels that tumors need to grow, by suppressing the production of Vascular Endothelial Growth Factor (VEGF).[2][7] Additionally, it modulates the immune response by downregulating pro-inflammatory cytokines like TNF-α and IL-6.[3]
Application of this compound
This compound is a stable isotope-labeled version of Taurolidine, where six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Taurolidine but has a higher molecular weight. This property makes it an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4]
Key applications in in vivo studies include:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Taurolidine.
-
Bioequivalence Studies: To compare the bioavailability of different formulations of Taurolidine.
-
Efficacy Studies with PK Endpoints: To correlate the concentration of Taurolidine in plasma or tissues with its therapeutic effects.
By adding a known amount of this compound to biological samples (e.g., plasma, tissue homogenates) before analysis, researchers can correct for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measured Taurolidine concentrations.[9]
Quantitative Data from In Vivo Studies
The following tables summarize representative dosing information for Taurolidine from various preclinical studies.
Table 1: Taurolidine Dosing in Rodent Cancer Models
| Animal Model | Cancer Type | Taurolidine Administration | Key Findings |
| BD IX Rats | Colorectal Cancer | 100 mg/kg, intraperitoneal (single dose) | Significant decrease in tumor burden.[10] |
| WAG Rats | Colon Adenocarcinoma | Intraperitoneal (various concentrations) | Significantly decreased intraperitoneal tumor weight.[11] |
| Athymic Mice | Malignant Mesothelioma | 17.5 or 20 mg, intraperitoneal, 3 days/week for 3 weeks | Significant tumor reduction (62% to >99%).[7] |
| Mice | Prostate Cancer | 500 mg/kg, intraperitoneal, 3 alternate days per week | Effectively inhibited tumor growth.[12] |
Table 2: Taurolidine Dosing in an Experimental Infection Model
| Animal Model | Infection Model | Taurolidine Administration |
| Rats | Enterococcal Endocarditis | 720 mg/kg/day, intravenous, supplemented with 40 mg/dose intraperitoneal twice daily.[11] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Taurolidine in Rats
Objective: To determine the pharmacokinetic profile of Taurolidine in rats following intravenous administration, using this compound as an internal standard.
Materials:
-
Taurolidine
-
This compound (for internal standard)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle (e.g., 5% polyvinylpyrrolidone (B124986) in water)[2]
-
Intravenous catheters
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Catheter Implantation: Surgically implant catheters in the jugular vein for blood sampling. Allow animals to recover for 2-3 days.
-
Drug Formulation: Prepare a sterile solution of Taurolidine in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single intravenous dose of Taurolidine to the rats (e.g., 100 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis (Bioanalysis): a. Thaw plasma samples on ice. b. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). c. Add a fixed amount of the this compound internal standard solution to each plasma sample, calibration standard, and quality control sample. d. Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis. g. Inject the prepared samples into the LC-MS/MS system. h. Quantify the concentration of Taurolidine in the samples by comparing the peak area ratio of Taurolidine to this compound against a standard curve.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model
Objective: To evaluate the antitumor efficacy of Taurolidine in a mouse xenograft model of human cancer.
Materials:
-
Human cancer cell line (e.g., DU145 prostate cancer cells)[12]
-
Immunocompromised mice (e.g., athymic nude mice)
-
Taurolidine
-
Vehicle for Taurolidine
-
Calipers for tumor measurement
-
Optional: Materials for pharmacokinetic analysis as described in Protocol 1.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer Taurolidine via the desired route (e.g., intraperitoneally at 500 mg/kg, on alternate days for a specified duration).[12]
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health.
-
-
Study Endpoint: Euthanize the animals when tumors in the control group reach a predetermined maximum size, or if animals show signs of excessive toxicity.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Optional Pharmacokinetic Analysis: At specified time points during the study, blood samples can be collected from a subset of animals to determine the concentration of Taurolidine using the bioanalytical method described in Protocol 1, with this compound as the internal standard. This allows for the correlation of drug exposure with antitumor efficacy.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Anticancer signaling pathways of Taurolidine.
Caption: Experimental workflow for a pharmacokinetic study.
Toxicology and Safety Considerations
Taurolidine generally exhibits low acute and subacute toxicity.[1] In human studies, intravenous administration of up to 5 grams has been associated with mild side effects such as a burning sensation at the injection site.[1] However, some animal studies have reported potential for liver injury with high-dose, long-term intraperitoneal treatment. Therefore, it is essential to perform dose-range finding and toxicity studies in the selected animal model to establish a safe and effective dose for efficacy studies. Monitoring of liver enzymes and histological examination of relevant organs are recommended for long-term in vivo studies.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Meta‐analysis of the efficacy of taurolidine in reducing catheter‐related bloodstream infections for patients receiving parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. In vitro activity of taurolidine against clinical Candida auris isolates: relevance to catheter-related bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurolidine lock reduces recurrent catheter-related bloodstream infections in patients with chronic intestinal failure: A randomized, placebo-controlled trial in a real-world clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of Taurolidine In Vitro and in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurolidine and catheter-related bloodstream infection: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Taurolidine-D6: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Taurolidine-D6 is the deuterated form of Taurolidine, a synthetic antimicrobial and antineoplastic agent derived from the amino acid taurine. The deuterium (B1214612) labeling provides a valuable tool for researchers in pharmacokinetic and metabolic studies, allowing for the differentiation between the administered compound and its endogenous counterparts. Taurolidine exerts its biological effects through a multi-faceted mechanism of action. It is known to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate inflammatory responses.[1] Its antimicrobial properties stem from its ability to chemically damage bacterial and fungal cell walls.[1][2]
This document provides detailed protocols for the preparation and handling of this compound solutions for research purposes, along with a summary of its biological activities and relevant experimental data. Given that this compound is a stable isotope-labeled version of Taurolidine, its chemical and biological properties are considered analogous. Therefore, the following data and protocols are based on studies conducted with Taurolidine.
Data Presentation
Antimicrobial Activity
Taurolidine has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi. The minimum inhibitory concentrations (MICs) for several clinically relevant microorganisms are summarized below.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple-antibiotic-resistant | ≤ 1,250 | [3] |
| Enterococcus faecium | Multiple-antibiotic-resistant | ≤ 1,250 | [3] |
| Enterobacteriaceae | Multiple-antibiotic-resistant | ≤ 1,250 | [3] |
| Enterococcus faecalis | Vancomycin-resistant | 250 - 2,000 | [4] |
| Staphylococcus aureus | Glycopeptide-intermediate | 250 - 2,000 | [4] |
| Clostridium difficile | - | 125 | [4] |
| Burkholderia cepacia | - | 4,000 | [4] |
| Gram-positive bacteria | General | 1,000 - 2,000 | [5] |
Antineoplastic Activity
Taurolidine has shown cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of efficacy are presented below.
| Cell Line | Cancer Type | Incubation Time | IC50 / Effect | Reference |
| DHD/K12/TRb | Rat metastatic colorectal tumor | - | 4-fold decrease in proliferation at 25 µg/mL | [6] |
| HT29 | Colon Cancer | 24 h | 66.2% viable cells at 250 µM | [7] |
| Chang Liver | Liver Cancer | 24 h | 33.2% viable cells at 250 µM | [7] |
| HT1080 | Fibrosarcoma | 24 h | 26.8% viable cells at 100 µM | [7] |
| AsPC-1 | Pancreatic Cancer | 24 h | 36.8% viable cells at 1000 µM | [7] |
| BxPC-3 | Pancreatic Cancer | 24 h | 25.7% viable cells at 1000 µM | [7] |
| SK-N-BE(2)-M17 | Neuroblastoma | 12, 24, 48 h | Significant growth inhibition at 100, 250, 500 µM | [8] |
| SK-N-SH | Neuroblastoma | 12, 24, 48 h | Significant growth inhibition at 100, 250, 500 µM | [8] |
| PBMCs | - | 2 h | IC50 of 500 µg/mL | [9] |
| PBMCs | - | ≥24 h | IC50 of 40 µg/mL | [9] |
| Granulocytes | - | 2 h | IC50 of 520 µg/mL | [9] |
| SKOV-3 and PA-1 | Human ovarian tumor | - | Antiproliferative IC50 of 10-50 µM | [10] |
Experimental Protocols
Solution Preparation
Note: this compound is sparingly soluble in water. For most experimental applications, a stock solution in an organic solvent is prepared first, followed by dilution in the appropriate aqueous medium.
1. Preparation of a Stock Solution for In Vitro Cell Culture
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
This stock solution can be stored at -20°C for future use.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
2. Preparation of a Solution for In Vivo Administration
-
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride solution
-
Sterile tubes
-
-
Protocol for Intraperitoneal (IP) Injection:
-
Weigh the required amount of this compound for the desired dosage (e.g., 100 mg/kg).[6]
-
Suspend the powder in a sterile solution such as PBS.
-
Vortex thoroughly to ensure a uniform suspension before each injection.
-
-
Protocol for Intravenous (IV) Injection:
-
Due to its low aqueous solubility, direct preparation of a high-concentration solution for IV injection can be challenging. Commercial formulations of Taurolidine are often used.
-
If preparing from powder, a formulation with a solubilizing agent may be necessary. Consult relevant literature for appropriate vehicle solutions for IV administration of Taurolidine.
-
Ensure the final solution is sterile and free of particulates before injection.
-
Handling and Storage
-
Storage of Powder: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.
-
Storage of Solutions:
-
DMSO stock solutions are stable for extended periods when stored at -20°C.
-
Aqueous solutions of Taurolidine are unstable and should be prepared fresh before each experiment.[11]
-
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Mandatory Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for the preparation of this compound solutions.
Proposed Signaling Pathway of Taurolidine's Antineoplastic Activity
Caption: Proposed signaling pathways of Taurolidine's antineoplastic activity.
References
- 1. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taurolidine: in vitro activity against multiple-antibiotic-resistant, nosocomially significant clinical isolates of Staphylococcus aureus, Enterococcus faecium, and diverse Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of Taurolidine In Vitro and in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurolidine - Wikipedia [en.wikipedia.org]
- 6. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Taurolidine in Human Plasma using a Validated LC-MS/MS Method with Taurolidine-D6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Taurolidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Taurolidine-D6, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Taurolidine. All validation parameters are within the acceptance criteria set by the FDA and ICH M10 guidelines.[1][2][3]
Introduction
Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine.[4] It is used as an antimicrobial lock solution to prevent catheter-related bloodstream infections.[4] Given its therapeutic importance, a reliable and validated bioanalytical method for the quantification of Taurolidine in plasma is essential for pharmacokinetic and clinical studies. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of Taurolidine in human plasma, using this compound as an internal standard (IS).
Experimental
Materials and Reagents
-
Taurolidine reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Taurolidine | 285.1 | 143.1 | 100 | 30 | 20 |
| This compound (IS) | 291.1 | 149.1 | 100 | 30 | 20 |
Note: Cone voltage and collision energy require optimization for the specific instrument used.
Protocols
Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Taurolidine and this compound by dissolving the appropriate amount in methanol.
-
Working Solutions: Prepare serial dilutions of the Taurolidine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Taurolidine working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Plasma Sample Preparation Protocol
The sample preparation is based on protein precipitation.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Dilute with 200 µL of 0.1% formic acid in water.
-
Mix well and inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.
Linearity and Range
The calibration curve was linear over the range of 10 to 5000 ng/mL in human plasma. The linear regression model (1/x² weighting) resulted in a correlation coefficient (r²) > 0.99.
Table 5: Calibration Curve Details
| Parameter | Result |
| Concentration Range | 10 - 5000 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 6: Intra-Day and Inter-Day Precision and Accuracy (Example Data)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (3 days, n=18) | Inter-Day Accuracy (%Bias) (3 days, n=18) |
| LLOQ | 10 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
| LQC | 30 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| MQC | 500 | ≤ 6.0 | ± 5.0 | ≤ 8.0 | ± 8.0 |
| HQC | 4000 | ≤ 5.0 | ± 5.0 | ≤ 7.0 | ± 7.0 |
Matrix Effect and Recovery
The matrix effect was found to be minimal, and the recovery was consistent and reproducible across all QC levels.
Table 7: Recovery and Matrix Effect (Example Data)
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 30 | 92.5 | 98.1 |
| HQC | 4000 | 95.1 | 101.3 |
Stability
Taurolidine was found to be stable in human plasma under various storage and handling conditions, as summarized below.
Table 8: Stability of Taurolidine in Plasma (Example Data)
| Stability Condition | Duration | Result |
| Bench-top | 4 hours at Room Temp. | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long-term Storage | 90 days at -80 °C | Stable |
| Autosampler | 24 hours at 4 °C | Stable |
Logical Relationship of the Analytical Process
The overall analytical process follows a logical sequence from sample receipt to final data reporting, ensuring data integrity and compliance with regulatory standards.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Taurolidine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy. The simple protein precipitation sample preparation allows for high-throughput analysis. The method has been validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies.
References
Application Notes and Protocols for Taurolidine-D6 in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013) is a broad-spectrum antimicrobial agent derived from the amino acid taurine.[1][2] Its unique mechanism of action, which involves the release of active methylol groups that lead to the irreversible destruction of microbial cell walls, sets it apart from traditional antibiotics and contributes to a low propensity for the development of microbial resistance.[3][4][5] Taurolidine also demonstrates anti-biofilm and anti-endotoxin properties.[4][6] This document provides detailed application notes and protocols for the use of its deuterated analogue, Taurolidine-D6, in antimicrobial research.
Mechanism of Action
Taurolidine's antimicrobial activity is not directed at a specific intracellular target but rather at the fundamental structure of the microbial cell envelope. Upon administration, Taurolidine rapidly metabolizes to release active N-methylol (hydroxymethyl) groups.[11] These reactive groups covalently bind to the primary amines and hydroxyl groups of the peptidoglycan in bacterial cell walls and the lipopolysaccharides (LPS) of Gram-negative bacteria.[4][12][13] This interaction disrupts the structural integrity of the cell wall, leading to lysis and cell death.[3] Additionally, this binding neutralizes endotoxins and exotoxins.[6]
Quantitative Antimicrobial Data
The following tables summarize the in vitro activity of Taurolidine against a range of clinically relevant microorganisms. These values can serve as a baseline for expected efficacy of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Taurolidine against various Bacteria
| Microorganism | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 256 - 1024 | 256 | 512 | [14][15] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 256 - 1024 | 512 | 512 | [14][15] |
| Staphylococcus epidermidis | - | 256 - 1024 | 512 | 1024 | [14][15] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 250 - 2000 | 512 | 1024 | [14][15][16] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 250 - 2000 | 1024 | 1024 | [14][15][16] |
| Escherichia coli | - | 256 - 2048 | 512 | 1024 | [14][15] |
| Pseudomonas aeruginosa | - | 512 - 2048 | 1024 | 2048 | [14][15] |
| Klebsiella pneumoniae | - | 256 - 2048 | 512 | 1024 | [14][15] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Taurolidine against Candida Species
| Microorganism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida auris | 106 | ≤1024 | 256 - 512 | 512 | [17][18] |
| Candida albicans | - | <250 - 2000 | <250 - 1000 | 250 - 2000 | [17] |
| Candida glabrata | - | <250 - 2000 | <250 - 1000 | 250 - 2000 | [17] |
| Candida tropicalis | - | <250 - 2000 | <250 - 1000 | 250 - 2000 | [17] |
| Candida krusei | - | <250 - 2000 | <250 - 1000 | 250 - 2000 | [17] |
| Candida parapsilosis | - | <250 - 2000 | <250 - 1000 | 250 - 2000 | [17] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested. Sterilize by filtration if necessary.
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.
-
Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity) of the microorganism.[17]
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed subsequently to the MIC assay to determine the concentration of this compound that results in a 99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
From the wells of the MIC plate showing no visible growth (the MIC well and more concentrated wells), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no colony growth on the TSA plate, corresponding to a ≥99.9% kill of the initial inoculum.
Biofilm Disruption Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to disrupt pre-formed biofilms.
Materials:
-
This compound
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)
-
Sterile 96-well flat-bottom plates
-
Test microorganism (e.g., S. epidermidis ATCC 35984)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it 1:100 in growth medium.
-
Add 200 µL of the diluted suspension to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently aspirate the medium to remove planktonic cells.
-
Wash the wells twice with sterile PBS.
-
Add 200 µL of different concentrations of this compound in fresh growth medium to the wells. Include an untreated control (medium only).
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification:
-
Aspirate the medium and wash the wells with PBS.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates biofilm disruption.
-
Signaling Pathways and Virulence Factors
Taurolidine's primary mode of action is the disruption of the cell wall. However, research also indicates that it can interfere with bacterial virulence factors. For instance, Taurolidine has been shown to inhibit the activity of lipopolysaccharide (LPS) and Porphyromonas gingivalis gingipains in a concentration-dependent manner.[13][19][20] Furthermore, studies on Pseudomonas aeruginosa have demonstrated that Taurolidine can affect the pathogen's secretory activity, which is often regulated by quorum sensing.[21][22][23] This suggests that in addition to its bactericidal properties, this compound may also modulate bacterial pathogenesis by interfering with cell-to-cell communication and the function of virulence-associated enzymes.
Conclusion
This compound is a promising antimicrobial agent for research and development, with a high potential for broad-spectrum activity and a low risk of resistance development. The provided application notes and protocols offer a framework for the in vitro evaluation of its efficacy. While the data for the non-deuterated Taurolidine is robust, further studies are essential to fully characterize the specific antimicrobial properties and potential pharmacokinetic advantages of this compound.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurolidine Acts on Bacterial Virulence Factors and Does Not Induce Resistance in Periodontitis-Associated Bacteria—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antimicrobial Activity of Taurolidine against Isolates Associated with Catheter-Related Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activities of Taurolidine In Vitro and in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of taurolidine against clinical Candida auris isolates: relevance to catheter-related bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro-Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Taurolidine-D6 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Taurolidine-D6 in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in aqueous solutions?
A1: The main stability issue for this compound, similar to its non-deuterated counterpart, is its inherent instability in aqueous environments. It undergoes hydrolysis, breaking down into several active metabolites. This degradation is a key feature of its mechanism of action but requires careful consideration in experimental design to ensure reproducibility.
Q2: What is the degradation pathway of this compound in an aqueous solution?
A2: In aqueous solutions, this compound is in equilibrium with taurultam-D6 and N-methylol-taurultam-D6. These intermediates are then further metabolized to taurinamide-D6, and ultimately to taurine, carbon dioxide, and water. The antimicrobial and anti-inflammatory effects are largely attributed to the reactive methylol groups released during this degradation process.[1][2]
Q3: How does deuteration affect the stability of this compound compared to Taurolidine (B130013)?
Q4: What are the ideal storage conditions for this compound?
A4: For the solid (neat) compound, storage at -20°C is recommended. For aqueous solutions, preparation should be done immediately before use whenever possible. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light to minimize degradation. Commercial non-deuterated taurolidine solutions are often stored at controlled room temperatures (15-30°C) and used within 48 hours after opening if it is a multi-dose vial.[6]
Q5: How does pH affect the stability of this compound solutions?
A5: The hydrolysis of taurolidine is influenced by pH. The degradation process can be initiated by proton transfer (H+ attack), suggesting that acidic conditions may accelerate degradation.[6] For optimal stability, it is advisable to maintain the pH of the solution within a specific range, although detailed studies specifying an optimal pH for this compound are limited. It is recommended to buffer solutions to a physiologically relevant and consistent pH for experimental reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in aqueous solution between experiments. | Prepare fresh solutions immediately before each experiment. Ensure all experimental parameters (pH, temperature, concentration) are consistent. Use a stability-indicating analytical method like HPLC to confirm the concentration of the stock solution if it is not used immediately. |
| Loss of antimicrobial/biological activity of the prepared solution. | Significant hydrolysis has occurred due to improper storage or prolonged time in solution. | Discard the old solution and prepare a fresh one. For future preparations, minimize the time the compound is in an aqueous solution before use. If solutions must be prepared in advance, store them at 2-8°C for a short period and protect from light. Consider the use of stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) if compatible with the experimental setup.[7][8] |
| Precipitate forms in the aqueous solution. | The concentration of this compound may exceed its solubility under the specific buffer and temperature conditions. | Ensure the intended concentration is below the solubility limit in your specific aqueous medium. Gentle warming and sonication may help in initial dissolution, but be aware that heat can accelerate degradation. |
| Difficulty in quantifying this compound concentration by RP-HPLC. | On-column degradation due to the presence of water in the mobile phase. | Use a mobile phase containing 100% acetonitrile (B52724) to prevent hydrolysis during the HPLC run.[9][10] This will provide more accurate quantification of the intact molecule. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following tables provide a summary of factors influencing the stability of Taurolidine and recommended handling conditions.
Table 1: Factors Affecting Taurolidine Stability in Aqueous Solutions
| Factor | Effect on Stability | Notes |
| Aqueous Environment | Primary cause of degradation through hydrolysis. | Taurolidine is inherently unstable in water and degrades into its active metabolites.[1][2][6] |
| pH | Influences the rate of hydrolysis. | Acidic conditions (proton attack) can contribute to the breakdown.[6] Maintaining a consistent pH is crucial for reproducible experiments. |
| Temperature | Higher temperatures accelerate the degradation rate. | Prepare and store solutions at low temperatures (2-8°C) if not for immediate use.[6] |
| Additives (e.g., PVP) | Can increase stability. | Polyvinylpyrrolidone (PVP) has been shown to stabilize Taurolidine by increasing the stability of its primary degradation product, taurultam.[7][8] |
Table 2: Recommended Storage and Handling for this compound
| Form | Storage Temperature | Shelf Life/Use |
| Solid (Neat) | -20°C | Refer to manufacturer's specifications. |
| Aqueous Stock Solution | 2-8°C, protected from light | Prepare fresh for each experiment. If short-term storage is unavoidable, use as soon as possible (ideally within hours). |
| Working Dilutions | Use Immediately | Prepare from fresh stock solution right before adding to the experimental system. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Quantification
This protocol is adapted from methodologies that aim to minimize degradation during analysis.
1. Objective: To quantify the concentration of intact this compound in an aqueous solution while preventing its hydrolysis during the analytical process.
2. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm).
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.[11]
-
Column Temperature: 25°C.[11]
-
Sample Temperature: 5°C (to minimize degradation in the autosampler).[11]
-
Detection Wavelength: 210-220 nm.[11]
-
Injection Volume: 5-10 µL.
4. Procedure:
-
Standard Preparation:
-
Accurately weigh the this compound reference standard and dissolve it in 100% acetonitrile to prepare a stock solution of known concentration.
-
Perform serial dilutions from the stock solution with 100% acetonitrile to create a series of calibration standards.
-
-
Sample Preparation:
-
Prepare the aqueous this compound solution for stability testing at the desired concentration and conditions (e.g., specific pH, temperature).
-
At each time point of the stability study, withdraw an aliquot of the sample.
-
Immediately dilute the aqueous sample with a sufficient volume of cold (2-8°C) acetonitrile to inhibit further hydrolysis. The final sample for injection should be in a high percentage of acetonitrile.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples from the stability study.
-
Quantify the peak corresponding to this compound by integrating the peak area and comparing it against the standard curve.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Workflow for stability analysis of this compound using HPLC.
References
- 1. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of polyvinylpyrrolidine on the stability of taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of polyvinylpyrrolidine on the stability of taurolidine. | Semantic Scholar [semanticscholar.org]
- 9. sielc.com [sielc.com]
- 10. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 11. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
Technical Support Center: Improving Recovery of Taurolidine-D6 During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Taurolidine-D6 during sample preparation for bioanalytical experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the extraction and analysis of this compound from biological matrices.
Q1: Why is the recovery of my this compound consistently low?
A1: Low recovery of this compound is a common issue, often linked to its inherent instability in aqueous environments. Here are the primary causes and recommended solutions:
-
Hydrolytic Degradation: Taurolidine is susceptible to hydrolysis in aqueous solutions, breaking down into taurultam-D6 and taurinamide-D6. This degradation is a major source of analyte loss.
-
Solution: Minimize the time samples spend in aqueous environments. Process samples on ice to slow down chemical reactions. A key strategy is to use a high percentage of organic solvent, such as acetonitrile (B52724), during extraction and in the final sample solvent, as this has been shown to inhibit hydrolysis. A solvent composition of acetonitrile and water in a ratio of 94:6 to 96:4 has been suggested to suppress this degradation.[1]
-
-
Suboptimal Extraction Method: The chosen sample preparation technique may not be efficient for this compound.
-
Solution: Evaluate different extraction methods. Protein precipitation with acetonitrile is often a good starting point due to its simplicity and the stabilizing effect of the solvent. For cleaner extracts, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize surface binding.
-
-
Inefficient Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to co-precipitation of the analyte.
-
Solution: Ensure a sufficient volume of cold organic solvent is used. A common ratio is 3:1 or 4:1 of solvent to plasma.[2] Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to ensure complete protein precipitation.
-
Q2: I am observing high variability in my this compound recovery between samples. What could be the cause?
A2: High variability can undermine the reliability of your results. The following factors are common culprits:
-
Inconsistent Sample Handling: Differences in the time between sample collection, processing, and freezing can lead to varying degrees of degradation.
-
Solution: Standardize your sample handling workflow. Process all samples, standards, and quality controls (QCs) in the same manner and for the same duration. Keep samples on ice throughout the process.
-
-
Matrix Effects: Variations in the composition of the biological matrix between different samples can affect extraction efficiency and ionization in the mass spectrometer.[3][4][5][6][7][8][9]
-
Solution: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects. Ensure the internal standard is added early in the sample preparation process. If matrix effects are still significant, a more rigorous cleanup method like SPE may be necessary.
-
-
Incomplete Reconstitution: After solvent evaporation, the dried extract may not be fully redissolved.
-
Solution: Vortex the sample vigorously after adding the reconstitution solvent. Using a solvent with a higher organic content may improve solubility. Gentle sonication can also aid in redissolving the analyte.
-
Q3: I see peaks corresponding to the masses of taurultam-D6 and taurinamide-D6 in my chromatograms. How can I prevent this?
A3: The presence of these peaks indicates degradation of this compound. While some degradation may be unavoidable, it can be minimized:
-
pH Control: The stability of Taurolidine can be pH-dependent.
-
Solution: While specific data on the optimal pH for Taurolidine stability is limited, it is generally advisable to work at a neutral or slightly acidic pH during sample preparation. Avoid strongly acidic or basic conditions.
-
-
Temperature Control: Higher temperatures accelerate the rate of hydrolysis.
-
Solution: Maintain low temperatures throughout the sample preparation process. Use pre-chilled solvents and keep samples on ice or in a cooling rack. Store processed samples in a cooled autosampler (e.g., 4°C) before injection.
-
-
Solvent Composition: As mentioned, the presence of water promotes hydrolysis.
Frequently Asked Questions (FAQs)
Q: How should I collect and store biological samples for this compound analysis? A: Collect blood samples in tubes containing an anticoagulant like EDTA. Process the blood to obtain plasma as soon as possible by centrifuging at a low temperature. Immediately freeze the plasma samples at -80°C if they are not to be analyzed right away. Avoid repeated freeze-thaw cycles by aliquoting the plasma into smaller volumes before storage.[9][12]
Q: Is protein precipitation a suitable method for this compound extraction? A: Yes, protein precipitation is a viable and straightforward method. Due to the stabilizing effect of acetonitrile on Taurolidine, it is the recommended precipitation solvent. A typical procedure involves adding three to four volumes of ice-cold acetonitrile to one volume of plasma.
Q: When should I consider using LLE or SPE? A: If you are experiencing significant matrix effects with protein precipitation, or if you require lower limits of quantification, LLE or SPE can provide a cleaner sample extract. LLE with a suitable organic solvent can be effective, while SPE with a reversed-phase sorbent can offer even more specific cleanup.
Q: How critical is the use of a deuterated internal standard like this compound? A: It is highly critical. A stable isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis. It co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, allowing for accurate correction and leading to more precise and reliable results.
Data Presentation: Comparison of Sample Preparation Methods
The table below provides a qualitative comparison of common sample preparation techniques for this compound analysis.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | High | Medium | Low to Medium |
| Cost | Low | Low to Medium | High |
| Method Development Time | Short | Medium | Long |
| Extract Cleanliness | Low | Medium | High |
| Risk of Matrix Effects | High | Medium | Low |
| Analyte Recovery | Variable, potential for loss due to co-precipitation | Generally good, dependent on solvent and pH | High, but requires careful optimization |
| Suitability for this compound | Good, especially with acetonitrile for stability. | Good, but requires optimization of solvent and pH. | Excellent for clean extracts, but more complex. |
Experimental Protocols
The following are suggested starting protocols for the extraction of this compound from human plasma. Optimization may be required for different matrices or specific instrument requirements.
Protocol 1: Protein Precipitation with Acetonitrile
-
Thaw plasma samples on ice.
-
In a low-adsorption microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples on ice.
-
In a glass tube, add 200 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: Thaw 500 µL of plasma on ice. Add 10 µL of the this compound internal standard. Dilute with 500 µL of 2% phosphoric acid in water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Analyze: Vortex and inject into the LC-MS system.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purity Analysis of Synthesized Taurolidine-D6: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis of synthesized Taurolidine-D6.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in purity analysis?
This compound is a deuterium-labeled version of Taurolidine. In analytical chemistry, it is primarily used as an internal standard for the quantification of Taurolidine in biological samples and pharmaceutical formulations using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) for this compound compared to the unlabeled Taurolidine, allowing for precise and accurate quantification, even if there is sample loss during preparation.
Q2: What are the critical stability considerations when handling this compound?
Taurolidine is highly susceptible to hydrolysis in aqueous solutions, which can lead to the formation of impurities like Taurultam and Taurinamide. This instability is a critical factor to consider during sample preparation and analysis. To minimize degradation, it is recommended to:
-
Store this compound as a dry, solid powder.
-
For analysis, dissolve the compound in a non-aqueous solvent such as acetonitrile (B52724) or a mobile phase with a high organic content.
-
If an aqueous environment is unavoidable, the exposure time should be minimized, and the analysis should be performed promptly.
Q3: What are the common impurities associated with the synthesis of Taurolidine, and how can they be identified?
The synthesis of Taurolidine can result in several impurities. The most commonly cited impurities are:
-
Taurultam: A degradation product formed from the hydrolysis of Taurolidine.
-
Taurinamide: Another product of Taurolidine hydrolysis.
-
Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.
These impurities can be identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the structural elucidation of unknown impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: The solvent composition may not be optimal for this compound. 3. Column Degradation: The stationary phase of the column may be deteriorating. | 1. Dilute the sample and reinject. 2. Optimize the mobile phase. Since Taurolidine is unstable in water, a high percentage of organic solvent like acetonitrile is recommended. 3. Replace the HPLC column with a new one of the same type. |
| Low Signal Intensity or No Peak in LC-MS | 1. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. 2. Incorrect MS Parameters: The mass spectrometer may not be set to the correct mass-to-charge ratio (m/z) for this compound. 3. Degradation of the Analyte: The sample may have degraded due to improper handling or storage. | 1. Improve sample cleanup to remove interfering substances. 2. Verify the MS parameters, including the precursor and product ions for this compound. 3. Prepare a fresh sample from the solid material and analyze it immediately. |
| Presence of Unexpected Peaks in the Chromatogram | 1. Sample Contamination: The sample may have been contaminated during preparation. 2. Formation of Impurities: this compound may have degraded, leading to the formation of impurities like Taurultam-d6 and Taurinamide-d6. 3. Carryover from Previous Injections: Residual sample from a previous run may be present in the system. | 1. Prepare a new, clean sample. 2. Confirm the identity of the unexpected peaks using LC-MS/MS by comparing their fragmentation patterns to known impurities. 3. Thoroughly flush the injection port and column with a strong solvent. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is designed for the purity assessment of synthesized this compound. Due to the instability of Taurolidine in aqueous solutions, a non-aqueous mobile phase is crucial.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Primesep S, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 100% Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detector | UV at 215 nm |
| Sample Preparation | Dissolve this compound in acetonitrile to a final concentration of 1 mg/mL. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is for the quantification of Taurolidine using this compound as an internal standard.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo TQ-S micro or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Taurolidine: To be determined empiricallyThis compound: To be determined empirically |
| Sample Preparation | Spike a known concentration of this compound into the Taurolidine sample. Dilute with acetonitrile. |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Taurolidine and this compound need to be optimized on the specific mass spectrometer being used.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound and to identify any potential impurities.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Solvent | DMSO-d6 |
| Experiments | 1H NMR, 13C NMR, COSY, HSQC, HMBC |
| Sample Preparation | Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d6. |
Visualizations
Caption: Experimental workflow for the purity analysis of synthesized this compound.
Caption: A logical troubleshooting decision tree for common issues in this compound analysis.
Validation & Comparative
A Comparative Guide to Taurolidine and its Deuterated Analog, Taurolidine-D6, in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Taurolidine (B130013) and the Rationale for Deuteration
Taurolidine is a broad-spectrum antimicrobial and anti-inflammatory agent derived from the amino acid taurine.[1][2][3] It has also demonstrated significant anti-neoplastic properties, making it a compound of interest in cancer research.[4][5] Taurolidine's mechanism of action is multifaceted, primarily involving the release of active methylol groups that disrupt microbial cell walls and induce apoptosis in cancer cells.[6]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy used in drug development to improve the pharmacokinetic and pharmacodynamic properties of a molecule. This modification can lead to enhanced metabolic stability, reduced toxicity, and a longer half-life.[7] Taurolidine-D6 is the deuterated version of Taurolidine, where six hydrogen atoms have been replaced by deuterium.
Mechanism of Action: A Comparative Overview
Non-deuterated Taurolidine exerts its biological effects through several mechanisms:
-
Antimicrobial Action: Taurolidine breaks down into active metabolites, taurultam (B145894) and taurinamide, which release formaldehyde. These reactive species irreversibly bind to microbial cell wall components, leading to cell lysis.[1] This non-specific mechanism of action is thought to contribute to the low incidence of bacterial resistance.
-
Anti-inflammatory Effects: Taurolidine can neutralize bacterial endotoxins and exotoxins, thereby reducing the inflammatory response.[1]
-
Antineoplastic Activity: Taurolidine induces apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] It has been shown to activate caspases, key enzymes in the apoptotic cascade, and to modulate signaling pathways such as NF-κB.
This compound (Theoretical Comparison):
The fundamental mechanism of action of this compound is expected to be identical to that of its non-deuterated counterpart, as the reactive functional groups responsible for its activity remain unchanged. However, the introduction of deuterium can influence the rate at which Taurolidine is metabolized. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect . This can lead to:
-
Slower Metabolism: The enzymatic breakdown of this compound may be slower, leading to a longer half-life and prolonged exposure of tissues to the active compound.
-
Altered Metabolite Profile: A slower metabolism could potentially alter the ratio of different metabolites, which might influence the overall therapeutic effect and toxicity profile.
Data Presentation: In Vitro Bioassays of Taurolidine
The following table summarizes quantitative data from various in vitro bioassays performed with non-deuterated Taurolidine. No direct comparative data for this compound is currently available.
| Bioassay Type | Cell Line/Organism | Key Findings (Non-deuterated Taurolidine) |
| Antimicrobial Activity (MIC) | Various Bacteria & Fungi | Effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi, with Minimum Inhibitory Concentrations (MICs) typically ranging from 250 to 2000 µg/mL.[8] |
| Anticancer Activity (IC50) | Various Cancer Cell Lines | Induces apoptosis and inhibits proliferation in a dose-dependent manner. IC50 values vary depending on the cell line and incubation time. |
| Anti-inflammatory Activity | Macrophages | Inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for Taurolidine. These can serve as a starting point for designing comparative studies with this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Drug Dilution: A serial dilution of Taurolidine (or this compound) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Taurolidine (or this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with Taurolidine (or this compound) as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways of Taurolidine-Induced Apoptosis
Caption: Taurolidine induces apoptosis via both extrinsic and intrinsic pathways.
General Experimental Workflow for In Vitro Comparison
Caption: A generalized workflow for comparing Taurolidine and this compound.
Conclusion and Future Directions
Taurolidine is a well-characterized compound with potent antimicrobial and antineoplastic activities. While direct comparative data for this compound is lacking, the principles of deuteration suggest that it may offer an improved pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy. Further in vitro and in vivo studies are essential to directly compare the bioactivity, metabolic stability, and overall performance of this compound against its non-deuterated counterpart. Such studies will be crucial for determining the potential advantages of deuteration for this promising therapeutic agent.
References
- 1. Pharmacokinetics of taurolidine following repeated intravenous infusions measured by HPLC-ESI-MS/MS of the derivatives taurultame and taurinamide in glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurolidine - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
Cross-Validation of Taurolidine Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Taurolidine, with a focus on the critical role of internal standards in ensuring data integrity and reliability. Cross-validation of bioanalytical methods is essential when comparing data across different studies or laboratories. This document outlines the principles of such a validation, presenting illustrative data and detailed experimental protocols to guide researchers in this process.
Taurolidine, an antimicrobial and anti-inflammatory agent, presents unique challenges in bioanalysis due to its inherent instability in aqueous solutions, where it degrades into taurultam (B145894) and taurinamide. Accurate and reproducible quantification is paramount for pharmacokinetic studies and clinical trial data. The choice of an appropriate internal standard is a cornerstone of a robust analytical method.
Comparison of Analytical Methodologies
Several analytical techniques are employed for the quantification of Taurolidine, each with its own set of advantages and considerations. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common approach.
| Analytical Method | Principle | Internal Standard (IS) Considerations | Advantages | Limitations |
| RP-HPLC with UV Detection | Separation based on polarity on a reversed-phase column, with detection via UV absorbance. | A structurally similar compound with no interference with Taurolidine or its metabolites. Should have a similar retention time but be well-resolved. | Cost-effective, widely available instrumentation. | Lower sensitivity and specificity compared to MS detection. Potential for interference from matrix components. |
| HPLC with Fluorescence Detection | Pre-column derivatization of Taurolidine with a fluorescent agent (e.g., 9-fluorenylmethyl-chloroformate) followed by HPLC separation and fluorescence detection.[1] | A derivatized analogue of the analyte or a compound with similar fluorescent properties and extraction recovery. | High sensitivity and selectivity. | Requires an additional derivatization step, which can introduce variability. |
| LC-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection, offering high selectivity and sensitivity. | A stable isotope-labeled version of Taurolidine (e.g., ¹³C- or ¹⁵N-labeled) is the gold standard, as it co-elutes and has identical ionization and fragmentation behavior. If unavailable, a structurally similar compound with no isotopic overlap can be used. | "Gold standard" for bioanalysis due to high sensitivity, specificity, and ability to analyze complex matrices. | Higher cost of instrumentation and labeled internal standards. |
The Critical Role of the Internal Standard
An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS for a Taurolidine assay should:
-
Behave similarly to Taurolidine during extraction, derivatization (if applicable), and ionization.
-
Be chromatographically resolved from Taurolidine and other matrix components.
-
Not be present in the biological matrix being analyzed.
-
Not suppress or enhance the ionization of Taurolidine in MS-based methods.
Cross-Validation of Two Hypothetical Taurolidine Assays
To ensure the reliability and interchangeability of data from different analytical methods, a cross-validation study is essential.[2][3] This is particularly crucial when, for instance, a study transitions from an HPLC-UV method to a more sensitive LC-MS/MS method.
This guide presents a hypothetical cross-validation between two LC-MS/MS methods for Taurolidine quantification, differing in the internal standard used:
-
Method A: Utilizes a non-isotope-labeled structural analog as the internal standard.
-
Method B: Employs a stable isotope-labeled (SIL) Taurolidine as the internal standard.
Experimental Workflow for Cross-Validation
The following diagram illustrates the typical workflow for the cross-validation of two bioanalytical methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Illustrative Cross-Validation Data
The following tables present hypothetical data from a cross-validation study comparing Method A (Analog IS) and Method B (SIL IS).
Table 1: Comparison of Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Method A (Analog IS) Mean Conc. (ng/mL) | Method B (SIL IS) Mean Conc. (ng/mL) | % Difference |
| Low | 5 | 4.8 | 5.1 | -5.9% |
| Mid | 50 | 52.1 | 49.5 | 5.3% |
| High | 200 | 195.8 | 203.2 | -3.6% |
Acceptance Criteria: The mean concentration at each QC level should be within ±20% of the nominal concentration, and the % difference between the two methods should be within ±20%.
Table 2: Correlation of Clinical Sample Results
| Sample ID | Method A (Analog IS) Conc. (ng/mL) | Method B (SIL IS) Conc. (ng/mL) |
| 001 | 15.2 | 14.8 |
| 002 | 89.7 | 92.3 |
| 003 | 154.3 | 160.1 |
| ... | ... | ... |
Statistical Analysis: Linear regression analysis of the concentrations obtained from the two methods should yield a correlation coefficient (r²) of ≥ 0.95.
Experimental Protocols
Below are generalized protocols for the two hypothetical LC-MS/MS methods.
Protocol 1: Taurolidine Quantification by LC-MS/MS with Analog Internal Standard (Method A)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of the analog internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Taurolidine and the analog IS.
Protocol 2: Taurolidine Quantification by LC-MS/MS with Stable Isotope-Labeled Internal Standard (Method B)
The protocol is identical to Method A, with the exception that the internal standard working solution contains the stable isotope-labeled Taurolidine.
Signaling Pathway of Taurolidine's Proposed Anti-Tumor Activity
While the primary focus of this guide is on the bioanalysis of Taurolidine, it is pertinent to understand its biological context. The proposed anti-tumor activity of Taurolidine involves the induction of apoptosis. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified pathway of Taurolidine-induced apoptosis.
Conclusion
The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity to ensure the consistency and reliability of data.[2][3] When comparing Taurolidine assays, the choice of internal standard is a critical factor. While a structural analog can be acceptable, a stable isotope-labeled internal standard is the preferred choice for LC-MS/MS assays due to its ability to more accurately account for matrix effects and variability in sample processing and analysis. The illustrative data and protocols provided in this guide serve as a template for researchers to design and execute their own cross-validation studies, ultimately leading to higher quality data in drug development and clinical research.
References
Comparative Efficacy of Taurolidine-D6 and Other Antimicrobial Agents: A Guide for Researchers
A comprehensive analysis of the antimicrobial and anti-inflammatory properties of Taurolidine-D6, presenting a comparative overview against other widely used antimicrobial agents. This guide synthesizes in vitro susceptibility data, details experimental methodologies, and visualizes key molecular pathways to provide a thorough understanding for researchers, scientists, and drug development professionals.
Taurolidine, a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial activity against a wide range of bacteria and fungi. Its deuterated analogue, this compound, is expected to exhibit a similar antimicrobial profile. The primary mechanism of action for Taurolidine involves the release of active methylol groups, which irreversibly bind to and disrupt microbial cell walls, leading to cell lysis. This unique mode of action is believed to contribute to a low propensity for the development of microbial resistance. In addition to its direct antimicrobial effects, Taurolidine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
This guide provides a comparative analysis of the in vitro efficacy of Taurolidine against other common antimicrobial agents, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and further investigation.
In Vitro Antimicrobial Efficacy: A Comparative Summary
The following tables summarize the minimum inhibitory concentrations (MIC) of Taurolidine and other antimicrobial agents against various bacterial and fungal isolates, providing a quantitative comparison of their potency. The data is compiled from a study by Torres-Viera et al., which evaluated the in vitro activity of Taurolidine against a broad range of clinical isolates.
| Gram-Positive Bacteria | Taurolidine MIC50 (µg/mL) | Taurolidine MIC90 (µg/mL) | Ciprofloxacin MIC50 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Enterococcus spp. (n=146) | 500 | 500 | 2 | >128 |
| Staphylococcus aureus (Oxacillin-susceptible; n=20) | 500 | 500 | 0.5 | 1 |
| Staphylococcus aureus (Oxacillin-resistant; n=26) | 500 | 500 | 4 | >128 |
| Coagulase-negative staphylococci (Oxacillin-susceptible; n=10) | 500 | 500 | 0.25 | 16 |
| Coagulase-negative staphylococci (Oxacillin-resistant; n=28) | 500 | 500 | 2 | >128 |
| Streptococcus pneumoniae (Penicillin-susceptible; n=10) | 500 | 1000 | 1 | 2 |
| Streptococcus pneumoniae (Penicillin-resistant; n=10) | 500 | 1000 | 2 | 4 |
| Other streptococci (n=20) | 250 | 500 | 1 | >128 |
| Gram-Negative Bacteria | Taurolidine MIC50 (µg/mL) | Taurolidine MIC90 (µg/mL) | Ciprofloxacin MIC50 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Escherichia coli (n=30) | 500 | 1000 | 0.03 | >128 |
| Klebsiella spp. (n=20) | 1000 | 2000 | 0.06 | >128 |
| Enterobacter spp. (n=20) | 1000 | 2000 | 0.06 | >128 |
| Pseudomonas aeruginosa (n=30) | 1000 | 2000 | 0.25 | 32 |
| Stenotrophomonas maltophilia (n=20) | 1000 | 2000 | 2 | 4 |
Data sourced from Torres-Viera et al.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of the antimicrobial agents was determined using the agar (B569324) dilution method as described by the National Committee for Clinical Laboratory Standards (NCCLS).
1. Preparation of Antimicrobial Stock Solutions:
-
Stock solutions of the antimicrobial agents were prepared according to the manufacturers' instructions.
2. Preparation of Agar Plates:
-
Mueller-Hinton agar was prepared and autoclaved.
-
After cooling to 50°C, serial twofold dilutions of each antimicrobial agent were added to the molten agar to achieve the desired final concentrations.
-
The agar was then poured into sterile petri dishes and allowed to solidify.
3. Inoculum Preparation:
-
Bacterial isolates were grown overnight on appropriate agar plates.
-
Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
The bacterial suspensions were further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plates.
4. Inoculation and Incubation:
-
A multipoint inoculator was used to deliver the standardized bacterial inoculum onto the surface of the agar plates containing the different concentrations of the antimicrobial agents.
-
Plates were incubated at 35°C for 16 to 20 hours.
5. Interpretation of Results:
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Mechanisms of Action and Signaling Pathways
Antimicrobial Mechanism of Taurolidine
The primary antimicrobial action of Taurolidine is attributed to its hydrolysis into active methylol-containing molecules. These reactive species interact with and disrupt the components of the microbial cell wall, leading to a loss of structural integrity and subsequent cell death.
References
Isotope Effect of Deuterium in Taurolidine-D6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taurolidine and its deuterated analog, Taurolidine-D6. While direct comparative studies on this compound are not extensively available in published literature, this document leverages the known experimental data of Taurolidine and the established principles of the kinetic isotope effect of deuterium (B1214612) in drug development to offer a comprehensive overview for research and development purposes.
Introduction to Taurolidine and the Rationale for Deuteration
Taurolidine is a broad-spectrum antimicrobial and anti-inflammatory agent derived from the amino acid taurine.[1] It has demonstrated efficacy against a wide range of bacteria and fungi and is notably used as a catheter lock solution to prevent catheter-related bloodstream infections (CRBSIs).[2] Beyond its antimicrobial properties, Taurolidine exhibits antineoplastic activity by inducing apoptosis and inhibiting angiogenesis in cancer cells.[2]
The mechanism of action of Taurolidine involves the release of active methylol groups through its metabolism, which then react with microbial cell walls and toxins. This metabolic activation is a key determinant of its therapeutic effect.
The Deuterium Isotope Effect:
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and metabolic profiles of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."
This compound:
This compound is a deuterated version of Taurolidine. While specific experimental data is limited, the rationale for its development is likely aimed at enhancing its metabolic stability. By slowing down its degradation, this compound could potentially exhibit a longer half-life, increased systemic exposure, and a more sustained therapeutic effect compared to its non-deuterated counterpart.
Comparative Performance: Taurolidine vs. This compound (Hypothetical)
The following tables summarize the known performance of Taurolidine and the hypothesized advantages of this compound based on the kinetic isotope effect.
Table 1: Comparative Pharmacokinetic and Metabolic Profile
| Parameter | Taurolidine | This compound (Hypothesized) | Rationale for Difference |
| Metabolic Stability | Rapidly metabolized. | Potentially increased metabolic stability. | The C-D bond is stronger than the C-H bond, potentially slowing down metabolic cleavage by enzymes. |
| Half-life | Relatively short. | Potentially longer half-life. | Slower metabolism would lead to a slower rate of elimination from the body. |
| Systemic Exposure (AUC) | Standard exposure. | Potentially higher systemic exposure. | A longer half-life and reduced clearance would result in a greater overall exposure to the drug. |
| Formation of Metabolites | Rapid formation of active metabolites. | Potentially slower formation of active metabolites. | The rate of metabolic conversion to its active forms might be reduced. |
Table 2: Comparative Efficacy (Hypothetical)
| Parameter | Taurolidine | This compound (Hypothesized) | Rationale for Difference |
| Antimicrobial Activity | Broad-spectrum activity. | Similar or potentially more sustained activity. | The intrinsic antimicrobial activity is unlikely to change, but a longer half-life could prolong the therapeutic window. |
| Anti-biofilm Activity | Effective in preventing biofilm formation. | Similar or potentially enhanced prevention over time. | A more sustained presence of the drug could lead to more effective long-term inhibition of biofilm development. |
| Antineoplastic Activity | Induces apoptosis and inhibits angiogenesis. | Similar intrinsic activity, potentially with enhanced in vivo efficacy. | Increased systemic exposure could lead to greater tumor penetration and a more pronounced anti-cancer effect in vivo. |
Experimental Protocols
This section details the methodologies for key experiments to evaluate and compare the performance of Taurolidine and this compound.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its disappearance over time when incubated with human liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test compounds (Taurolidine and this compound) and a positive control (e.g., a rapidly metabolized compound) are dissolved in an organic solvent like DMSO to a stock concentration of 1 mM.
-
Human liver microsomes are thawed on ice immediately before use.
-
A 100 mM potassium phosphate (B84403) buffer (pH 7.4) is prepared.
-
An NADPH-regenerating system is prepared.
-
-
Incubation:
-
The test compounds are diluted in the potassium phosphate buffer to a final concentration of 1 µM.
-
The reaction is initiated by adding the human liver microsomes (final concentration 0.5 mg/mL) and the NADPH-regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.
-
A suspension of the microorganism is prepared in sterile broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Assay Setup:
-
Serial two-fold dilutions of the test compounds (Taurolidine and this compound) are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
The standardized inoculum is added to each well.
-
Positive (no drug) and negative (no inoculum) controls are included.
-
-
Incubation:
-
The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-Biofilm Assay (Crystal Violet Staining)
Objective: To assess the ability of a compound to inhibit biofilm formation.
Protocol:
-
Biofilm Formation:
-
A diluted bacterial culture is added to the wells of a 96-well plate.
-
The test compounds (Taurolidine and this compound) are added to the wells at various concentrations.
-
The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Staining and Quantification:
-
The planktonic (free-floating) bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Excess stain is washed off, and the plate is air-dried.
-
The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds (Taurolidine and this compound) for a specified duration (e.g., 24 or 48 hours).
-
-
Staining:
-
The cells are harvested and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
-
Signaling Pathways and Experimental Workflows
Taurolidine-Induced Apoptosis Signaling Pathway
References
Comparative Analysis of Taurolidine-D6 from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of Taurolidine-D6, a deuterated analog of the broad-spectrum antimicrobial and anti-neoplastic agent Taurolidine, from various suppliers. The objective is to assist users in making informed decisions based on key quality attributes.
This compound is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography applications.[1][2] Its structural similarity to the parent drug, Taurolidine, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy of quantification.[3] This guide focuses on critical parameters such as chemical purity, isotopic enrichment, and stability, which are essential for the reliable performance of this compound as an internal standard.
Supplier Landscape and Data Availability
Several reputable suppliers offer this compound for research purposes. These include Toronto Research Chemicals (TRC), often distributed through LGC Standards, MedChemExpress, and C/D/N Isotopes.[4][5][6][7][8][9] While these suppliers provide basic product information such as molecular formula and weight, detailed batch-specific data from Certificates of Analysis (CoA), including precise purity and isotopic enrichment values, are typically provided upon purchase. For the purpose of this guide, we will compare the generally available information and outline the necessary experimental protocols to verify these critical parameters.
Data Presentation: A Comparative Overview
The following table summarizes the key quality attributes for this compound. It is important to note that for a definitive comparison, users should always refer to the batch-specific Certificate of Analysis provided by the supplier.
| Parameter | Supplier A (e.g., TRC/LGC Standards) | Supplier B (e.g., MedChemExpress) | Supplier C (e.g., C/D/N Isotopes) | Comments |
| Chemical Purity (by HPLC) | >95% (HPLC)[10][11] | Information not publicly available | Information not publicly available | Purity is a critical factor to avoid interference from impurities. A purity of ≥98% is generally recommended for use as an internal standard.[12][13] |
| Isotopic Enrichment | Information not publicly available | Information not publicly available | Information not publicly available | High isotopic enrichment is crucial to minimize crosstalk with the unlabeled analyte. NMR and high-resolution mass spectrometry are used to determine this.[14][15] |
| Appearance | White to Off-White Solid | Solid | Information not publicly available | Physical appearance can be an initial indicator of product quality. |
| Molecular Formula | C₇D₆H₁₀N₄O₄S₂[4][5] | C₇H₁₀D₆N₄O₄S₂[6] | C₇D₆H₁₀N₄O₄S₂ | Consistent across listed suppliers. |
| Molecular Weight | 290.39[4][5] | 290.39 | 290.39 | Consistent across listed suppliers. |
| Stability | Store at -20°C[13] | Room temperature in continental US; may vary elsewhere[6] | Information not publicly available | Stability under different storage conditions is vital for maintaining the integrity of the standard over time. Taurolidine is known to be unstable in aqueous solutions.[16][17] |
Note: The information in the table is based on publicly available data and should be supplemented with batch-specific Certificates of Analysis from the suppliers.
Experimental Protocols
To ensure the quality and performance of this compound, several key experiments should be performed. The following are detailed methodologies for the analysis of chemical purity and isotopic enrichment.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify this compound from any non-deuterated Taurolidine and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
Columns and Reagents:
-
A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
It is important to note that Taurolidine can be unstable in aqueous mobile phases, and a method using pure organic mobile phase may be required.[16]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water may be used, or as noted, a pure organic mobile phase might be necessary.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210-220 nm or CAD.
-
-
Analysis: Inject the prepared sample solution into the HPLC system. The purity is calculated by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.
Determination of Isotopic Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic enrichment is a measure of the percentage of deuterium (B1214612) atoms in the labeled positions. Both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy are powerful techniques for this determination.[14][15]
A. High-Resolution Mass Spectrometry (HR-MS)
Instrumentation:
-
Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HR-MS).
Procedure:
-
Sample Infusion: Introduce a diluted solution of this compound directly into the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range.
-
Analysis:
-
Identify the monoisotopic peak of the fully deuterated molecule ([M+H]⁺).
-
Identify and quantify the peak areas of the partially deuterated and non-deuterated species.
-
Calculate the isotopic enrichment by dividing the peak area of the fully deuterated species by the sum of the areas of all isotopic species.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire both ¹H and ²H NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms successful labeling.
-
The ²H NMR spectrum will show signals corresponding to the deuterium atoms.
-
Quantitative NMR (qNMR) can be used to determine the isotopic abundance with high accuracy by comparing the integral of the deuterium signal to that of a known internal standard.[18]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the quality assessment of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C/D/N Isotopes Inc. - Company Profile and Products | Metoree [us.metoree.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. Hordenine-d6 | CAS 1346598-66-0 | LGC Standards [lgcstandards.com]
- 11. Antibiotics Reference Materials | LGC Standards [lgcstandards.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 17. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
- 18. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Taurolidine and Taurolidine-D6 Pharmacokinetics: An Objective Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of Taurolidine (B130013) and its deuterated analog, Taurolidine-D6. While direct comparative experimental data for this compound is not currently available in published literature, this guide summarizes the established pharmacokinetics of Taurolidine and offers a theoretically grounded perspective on the anticipated pharmacokinetic differences with this compound based on the principles of kinetic isotope effects.
Executive Summary
Taurolidine is an antimicrobial and anti-inflammatory agent that undergoes rapid metabolism in the body. In aqueous solutions, Taurolidine exists in equilibrium with its active metabolite, taurultam (B145894), which is further converted to taurinamide. The pharmacokinetic profile of Taurolidine is therefore largely characterized by the behavior of these two key metabolites.
Deuterium-labeled compounds, such as this compound, are often synthesized to investigate and potentially modify a drug's metabolic fate. The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect, which may slow down metabolic processes, leading to a longer half-life and increased systemic exposure. This guide will first present the known pharmacokinetic data for Taurolidine and its metabolites, followed by a theoretical exploration of how deuteration might impact these parameters in this compound.
Taurolidine Pharmacokinetics: A Data-Driven Overview
Clinical studies in healthy volunteers have elucidated the pharmacokinetic properties of Taurolidine's primary metabolites following intravenous administration.[1][2]
Data Presentation: Pharmacokinetic Parameters of Taurolidine Metabolites
The following table summarizes the key pharmacokinetic parameters for taurultam and taurinamide after intravenous infusion of Taurolidine.
| Parameter | Taurultam | Taurinamide |
| Cmax (Maximum Concentration) | Increased with shorter infusion duration[1][2] | Not substantially changed by infusion rate[1] |
| Tmax (Time to Maximum Concentration) | Reached before completion of infusion | Generally occurred at the end of infusion |
| AUC (Area Under the Curve) | Increased with shorter infusion duration | Not substantially changed by infusion rate |
| Half-life (t½) | Shorter half-life | Longer half-life (approximately 6 hours) |
| Systemic Exposure | Lower systemic exposure | Higher systemic exposure |
| Clearance | Mean clearance of 124.6 L/hr | Mean clearance of 16.5 L/hr |
| Volume of Distribution (Vd) | Mean volume of distribution of 252.9 L | Mean volume of distribution of 155.1 L |
| Renal Elimination | - | 25% of the Taurolidine dose is renally eliminated as taurinamide and/or taurine |
Experimental Protocols
Clinical Pharmacokinetic Study of Taurolidine
A representative experimental design to determine the pharmacokinetics of Taurolidine metabolites involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are enrolled in the study.
-
Drug Administration: A specified dose of Taurolidine (e.g., 5.0 g) is administered via intravenous infusion over a defined period (e.g., 0.5, 1, or 2 hours).
-
Blood Sampling: Serial blood samples are collected at predetermined time points before, during, and after the infusion.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalytical Method: The concentrations of the metabolites, taurultam and taurinamide, in the plasma samples are quantified using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate the key pharmacokinetic parameters listed in the table above using non-compartmental analysis.
Bioanalytical Method for Taurolidine Metabolites
The quantification of taurultam and taurinamide in biological matrices presents a challenge due to the instability of Taurolidine in aqueous solutions. A common approach involves:
-
Sample Stabilization: Immediate processing of blood samples to prevent ex vivo degradation.
-
Chromatographic Separation: Use of reverse-phase HPLC to separate the metabolites.
-
Detection: Given that Taurolidine and its metabolites lack a strong chromophore, derivatization is often employed to enable detection by fluorescence or UV detectors. Alternatively, mass spectrometry (LC-MS/MS) can be used for direct and more sensitive quantification.
Mandatory Visualization
Metabolic Pathway of Taurolidine
Caption: Metabolic pathway of Taurolidine.
Experimental Workflow for a Pharmacokinetic Study
Caption: Experimental workflow for a pharmacokinetic study.
This compound: A Theoretical Pharmacokinetic Profile
While experimental data on this compound is not available, the principles of the kinetic isotope effect can be used to predict its pharmacokinetic behavior relative to Taurolidine.
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a heavier and more stable isotope, can slow down the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen (C-H) bond. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and requires more energy to break. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve C-H bond cleavage.
Potential Impact on this compound Pharmacokinetics
The metabolism of Taurolidine to taurultam and subsequently to taurinamide involves chemical transformations. If the rate-limiting step in either of these transformations involves the cleavage of a C-H bond that is replaced with a C-D bond in this compound, the following effects could be anticipated:
-
Reduced Rate of Metabolism: The conversion of this compound to its metabolites would likely be slower than that of Taurolidine.
-
Increased Half-life (t½): A slower metabolic rate would lead to a longer elimination half-life for this compound and potentially its deuterated metabolites.
-
Increased Systemic Exposure (AUC): With a reduced clearance, the overall exposure of the body to this compound would likely be higher.
-
Potentially Altered Metabolite Profile: The slower metabolism at the deuterated site might lead to a shift in metabolic pathways, potentially favoring other metabolic routes if they exist.
It is important to note that the magnitude of the kinetic isotope effect can vary significantly depending on which specific C-H bonds are replaced with deuterium and the specific enzymes involved in the metabolic process.
Conclusion
The pharmacokinetics of Taurolidine are well-characterized by the rapid formation and subsequent transformation of its primary metabolites, taurultam and taurinamide. While direct experimental data for this compound is lacking, the established principles of the deuterium kinetic isotope effect suggest that this compound would likely exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. Experimental pharmacokinetic studies on this compound are warranted to confirm these theoretical predictions and to fully elucidate its potential as a therapeutic agent with a modified pharmacokinetic profile.
References
Assessing the Impact of Taurolidine-D6 on Cell Viability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taurolidine (B130013) and its deuterated analog, Taurolidine-D6, focusing on their potential impact on cell viability assays. While experimental data on this compound is not yet publicly available, this document leverages existing research on Taurolidine and the principles of kinetic isotope effects to offer a scientifically grounded assessment.
Introduction to Taurolidine and the Rationale for Deuteration
Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine.[1] Beyond its established use in preventing catheter-related infections, Taurolidine has demonstrated significant antineoplastic activity against a variety of cancer cell lines.[2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death) and necrosis, as well as the inhibition of angiogenesis and tumor cell adherence.[1][2]
Taurolidine is metabolized in aqueous solutions to taurultam (B145894) and ultimately to taurinamide, releasing active methylol groups that are believed to be responsible for its biological activity.[1] The replacement of hydrogen atoms with their heavier isotope, deuterium, at specific metabolic sites can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect.[4][5] This modification, resulting in compounds like this compound, has the potential to alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially leading to improved metabolic stability, a longer half-life, and enhanced therapeutic efficacy or a modified safety profile.[4][6]
Potential Impact of this compound on Cell Viability
The primary hypothesis is that the deuteration of Taurolidine to this compound will slow its metabolism. This could lead to several potential outcomes in the context of cell viability:
-
Sustained Bioactivity: A slower breakdown of this compound could result in a more sustained release of its active methylol groups, potentially leading to a more prolonged cytotoxic effect on cancer cells.
-
Altered IC50 Values: The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, may be different for this compound compared to its non-deuterated counterpart. A slower metabolism might lead to a lower IC50 value over longer incubation periods.
-
Shifts in Cell Death Mechanisms: The temporal dynamics of apoptosis and necrosis induction could be altered. A more sustained exposure to the active compound might favor one cell death pathway over the other in certain cell lines.
It is crucial to note that without direct experimental data, these remain well-founded hypotheses. The actual impact of deuteration would need to be confirmed through rigorous in vitro testing.
Comparison of Taurolidine and Hypothesized this compound Effects on Cell Viability
The following table summarizes known experimental data for Taurolidine and presents a hypothesized comparison for this compound.
| Parameter | Taurolidine (Experimental Data) | This compound (Hypothesized) | Rationale for Hypothesis |
| Mechanism of Action | Induces apoptosis and necrosis through the release of active methylol groups.[1][2] | Similar mechanism of action. | Deuteration is not expected to change the fundamental mechanism. |
| Metabolism | Rapidly metabolized to taurultam and taurinamide.[1] | Slower rate of metabolism. | Kinetic Isotope Effect: C-D bonds are stronger than C-H bonds, slowing metabolic cleavage.[4][5] |
| Half-life | Relatively short. | Potentially longer half-life. | Slower metabolism leads to prolonged presence of the active compound.[4][6] |
| IC50 Values | Dose and cell-line dependent. For example, IC50 values in neuroblastoma cell lines range from 51-274 µM after 48 hours.[6][7] | Potentially lower IC50 values, especially with longer incubation times. | Sustained release of active metabolites could lead to greater efficacy over time. |
| Effect on Apoptosis/Necrosis | Induces both in a cell-line specific manner.[2] | May alter the ratio and timing of apoptosis vs. necrosis. | Prolonged exposure to lower concentrations of active metabolites could favor apoptotic pathways. |
Experimental Protocols for Assessing Cell Viability
Accurate assessment of cell viability is paramount in determining the efficacy of compounds like this compound. Below are detailed methodologies for key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, non-deuterated Taurolidine, and a vehicle control. Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity and cell membrane disruption.
Protocol:
-
Cell Treatment: Treat cells with the test compounds in a 96-well plate. Include a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizing Experimental Workflows and Pathways
Taurolidine Metabolism and Mode of Action
Caption: Metabolism of Taurolidine and induction of cell death pathways.
General Workflow for Cell Viability Assessment
Caption: A generalized workflow for in vitro cell viability experiments.
Conclusion
The deuteration of Taurolidine to create this compound presents an intriguing strategy for potentially enhancing its anticancer properties. Based on the established principles of the kinetic isotope effect, it is reasonable to hypothesize that this compound will exhibit slower metabolism, leading to a more sustained therapeutic effect. However, without direct comparative experimental data, these remain well-informed predictions. The experimental protocols provided in this guide offer a robust framework for conducting the necessary in vitro studies to empirically assess the impact of this compound on cell viability and to elucidate its precise mechanism of action in comparison to its non-deuterated parent compound. Such research is essential to validate the therapeutic potential of this novel deuterated agent.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]
- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Taurolidine-D6: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Taurolidine-D6, a deuterated analogue of the antimicrobial and antineoplastic agent Taurolidine, is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for its parent compound, Taurolidine, users should be aware of the following potential hazards:
-
Skin and Eye Irritation : Taurolidine can cause skin and serious eye irritation[1][2].
-
Respiratory Irritation : May cause respiratory irritation[1][2].
-
Harmful if Swallowed : Classified as harmful if ingested[2].
-
Aquatic Hazard : Poses a long-lasting harmful effect on aquatic life[2].
Therefore, at a minimum, nitrile gloves, safety goggles, and a lab coat are required. All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[3][4].
Due to the deuterated nature of the compound, it is crucial to protect it from atmospheric moisture to prevent isotopic dilution through hydrogen-deuterium exchange. This is particularly important for deuterium (B1214612) atoms attached to heteroatoms[5][6]. Handle the compound under a dry, inert atmosphere such as nitrogen or argon whenever possible[5][6].
Hazard Summary for Taurolidine
The hazard profile of this compound is expected to be analogous to that of Taurolidine. The following table summarizes the key hazard statements.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed |
| Skin Irritation, Category 2 | H315: Causes skin irritation |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects |
Data sourced from Safety Data Sheets for Taurolidine.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste :
-
Collect un-used or waste this compound powder in a dedicated, clearly labeled, and sealable waste container.
-
Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
The container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., exclamation mark, health hazard).
-
-
Liquid Waste :
-
Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Solutions of this compound in organic solvents (e.g., DMSO, dimethylformamide) should be collected in a designated solvent waste container compatible with the solvent used[7]. Do not mix incompatible waste streams.
-
Label the liquid waste container with "Hazardous Waste: this compound in [Solvent Name]" and the corresponding hazard symbols.
-
-
Sharps Waste :
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Step 2: Waste Storage
-
Store all this compound waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents[3][4].
-
Ensure containers are tightly sealed to prevent the release of vapors and to protect the isotopic integrity of any remaining deuterated compound from atmospheric moisture[5][6].
Step 3: Final Disposal
The recommended method for the final disposal of this compound is incineration .
-
Engage a Certified Waste Disposal Vendor : Arrange for the collection of the segregated waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Incineration Procedure : The preferred disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber[4]. This ensures the complete destruction of the compound and minimizes environmental release.
-
Regulatory Compliance : Always adhere to all federal, state, and local environmental regulations governing chemical waste disposal[4].
Note : Do not dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life and this method of disposal is not compliant with standard laboratory safety protocols[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Taurolidine-D6
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Taurolidine-D6. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks and ensuring laboratory compliance. For the purposes of handling and safety, the protocols for this compound should be considered the same as those for its non-deuterated counterpart, Taurolidine, with additional precautions for maintaining isotopic integrity.
Physical and Chemical Properties
Taurolidine is a white to off-white, odorless crystalline powder. It is sparingly soluble in water and ethanol, and freely soluble in N,N-dimethylformamide at 60°C[1][2].
| Property | Value |
| Molecular Formula | C7H10D6N4O4S2 |
| Molecular Weight | 290.40 g/mol (approx.) |
| Melting Point | 156°C[3] |
| Boiling Point | 471.2 ± 55.0 °C at 760 mmHg[3] |
| Flash Point | 238.8 ± 31.5 °C[3] |
| Solubility in DMSO | ≤ 10mg/ml |
Hazard Identification and Personal Protective Equipment (PPE)
Some safety data sheets (SDS) classify Taurolidine as not a hazardous substance, while others indicate it may cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle it with care, assuming it to be a potentially hazardous compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides chemical resistance. A minimum thickness of 0.11 mm is recommended, with a breakthrough time of approximately 480 minutes. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
To ensure both safety and the isotopic integrity of this compound, the following step-by-step procedures should be followed.
Receipt and Storage
-
Inspect Container : Upon receipt, visually inspect the container for any damage or leaks.
-
Inert Atmosphere : Due to the susceptibility of deuterated compounds to isotopic exchange with atmospheric moisture, it is crucial to store this compound under a dry, inert atmosphere such as argon or nitrogen.
-
Temperature Control : For long-term storage, keep the compound in a tightly sealed container at -20°C or -80°C in a desiccator to protect from moisture.
-
Labeling : Ensure the container is clearly labeled with the chemical name, "HAZARDOUS WASTE" if designated as such by your institution, and any other required institutional information.
Preparation and Use
-
Equilibration : Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to isotopic dilution.
-
Weighing and Handling : Conduct all weighing and handling of the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation : When preparing solutions, use high-purity aprotic solvents to prevent deuterium-hydrogen exchange. If warming is required to dissolve the compound, do so gently (e.g., 37°C) and consider using an ultrasonic bath.
-
Avoid Contamination : Use clean, dedicated spatulas and glassware.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste :
-
Place contaminated PPE (gloves, lab coats), weighing papers, and any solid residue into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and specify "this compound contaminated debris".
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams. The container must have a secure, tight-fitting lid.
-
-
Sharps Waste :
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Storage and Disposal of Waste
-
Storage : Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal : Do not dispose of this compound down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
